Pirlimycin
Description
This compound is a derivative of clindamycin with a 6-membered ring replacing clindamycin's 5-membered ring. Compared to clindimycin, this compound has increased activity against gram-positive bacteria, including Staphylococcus aureus and coagulase negative species of Staphylococcus and Streptococcus. This agent is primarily used in the treatment of mastitis in cattle.
This compound is a small molecule drug that was first approved in 2001.
RN given refers to (mono-HCl(2S-cis)-isomer)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJOXQRURQPDEX-MHXMMLMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904249 | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79548-73-5 | |
| Record name | Pirlimycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79548-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirlimycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pirlimycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11537 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pirlimycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30904249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRLIMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirlimycin's Mechanism of Action on the 50S Ribosomal Subunit: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of pirlimycin, a lincosamide antibiotic, with a specific focus on its interaction with the 50S ribosomal subunit. This compound is a semi-synthetic derivative of lincomycin and is primarily used in veterinary medicine to treat mastitis in cattle, caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1][2]
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound, like other lincosamide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This is achieved through its specific binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] The binding of this compound to the ribosome interferes with the crucial process of peptide bond formation, ultimately halting the elongation of the polypeptide chain.[3][5]
The primary mode of action is the inhibition of the peptidyl transferase reaction.[1][2][3][4] By binding to the peptidyl transferase center (PTC) on the 50S subunit, this compound hinders the correct positioning of the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site. This steric hindrance prevents the formation of a peptide bond between the growing polypeptide chain and the incoming amino acid.[6][7] Furthermore, the binding of lincosamides can lead to the premature dissociation of peptidyl-tRNA from the ribosome.[7][8]
Molecular Interactions with the 50S Ribosomal Subunit
While specific structural data for a this compound-ribosome complex is not publicly available, the high structural and functional similarity to clindamycin allows for an inferred model of its molecular interactions within the 50S ribosomal subunit. Lincosamides bind within the nascent peptide exit tunnel (NPET), in close proximity to the peptidyl transferase center.[8] The binding site is primarily composed of nucleotides of the 23S rRNA.[9][10][11]
Key interactions for the related lincosamide, clindamycin, which are likely conserved for this compound, involve hydrogen bonds and van der Waals contacts with specific nucleotides in Domain V of the 23S rRNA.[6] These interactions anchor the drug molecule within the ribosome, leading to the inhibition of protein synthesis.
dot
Caption: Inferred interactions of this compound with key 23S rRNA nucleotides.
Quantitative Data
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 | 2.0 |
| Streptococcus spp. | ≤ 0.03 - 0.06 | - |
| Coagulase-negative Staphylococcus spp. | - | - |
| Other Gram-positive cocci | - | - |
| Data compiled from studies on bovine mastitis pathogens.[12][13] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be employed to elucidate the mechanism of action of this compound. While specific studies on this compound using these exact protocols are not widely published, these represent the standard approaches in the field.
Ribosome Binding Assay (Chemical Footprinting)
This method is used to identify the specific nucleotides in the 23S rRNA that interact with this compound.
Protocol:
-
Isolation of Ribosomes: Isolate 70S ribosomes from a susceptible bacterial strain (e.g., E. coli or S. aureus) through differential centrifugation.
-
Binding of this compound: Incubate the isolated ribosomes with varying concentrations of this compound to allow for binding equilibrium to be reached.
-
Chemical Probing: Treat the ribosome-pirlimycin complexes with chemical probes such as dimethyl sulfate (DMS) or kethoxal. These chemicals modify accessible nucleotides that are not protected by the bound antibiotic.
-
RNA Extraction: Extract the 23S rRNA from the treated complexes.
-
Primer Extension: Use reverse transcriptase and a radiolabeled or fluorescently tagged primer complementary to a downstream sequence of the 23S rRNA to synthesize cDNA. The reverse transcriptase will stop at the modified nucleotides.
-
Gel Electrophoresis: Separate the cDNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Analysis: The positions where reverse transcription is blocked indicate the nucleotides that were modified. A decrease in modification in the presence of this compound (a "footprint") reveals the binding site of the antibiotic.[10][11]
dot
Caption: Workflow for identifying this compound's binding site on 23S rRNA.
In Vitro Translation Inhibition Assay
This assay quantifies the inhibitory effect of this compound on protein synthesis in a cell-free system.
Protocol:
-
Prepare Cell-Free Extract: Prepare a cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, initiation, elongation, and termination factors) from a suitable bacterial strain.
-
Set up Reactions: In a reaction tube, combine the cell-free extract, a reporter mRNA (e.g., encoding luciferase or GFP), and varying concentrations of this compound.
-
Incubation: Incubate the reactions at 37°C to allow for translation to occur.
-
Quantify Protein Synthesis: Measure the amount of reporter protein synthesized. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence is measured.
-
Data Analysis: Plot the amount of protein synthesis as a function of this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of protein synthesis).[14]
dot
Caption: Workflow for quantifying this compound's inhibitory effect on translation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (the 50S ribosomal subunit), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Prepare purified and degassed solutions of the 50S ribosomal subunit in a sample cell and this compound in a syringe.
-
Titration: Inject small aliquots of the this compound solution into the sample cell containing the 50S subunits while monitoring the heat released or absorbed.
-
Data Acquisition: A series of heat peaks are generated with each injection, the area of which is proportional to the amount of heat change.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of this compound to the 50S subunit. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters of the interaction.[15][16][17]
dot
Caption: Workflow for determining the thermodynamics of this compound-ribosome binding.
Conclusion
This compound's mechanism of action is consistent with that of other lincosamide antibiotics, involving the targeted inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. While specific structural and detailed quantitative binding data for this compound are limited, its efficacy against key Gram-positive mastitis pathogens is well-established. The experimental protocols outlined in this guide provide a framework for further detailed investigation into the precise molecular interactions and inhibitory kinetics of this important veterinary antibiotic. A deeper understanding of its mechanism at a molecular level will be invaluable for the future development of new and improved lincosamide antibiotics to combat bacterial infections.
References
- 1. This compound (JECFA 53, 2004) [inchem.org]
- 2. fao.org [fao.org]
- 3. Buy this compound | 79548-73-5 | >98% [smolecule.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The mechanism of action of macrolides, lincosamides and streptogramin B reveals the nascent peptide exit path in the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular dynamics simulations suggest why the A2058G mutation in 23S RNA results in bacterial resistance against clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationship between results of in vitro susceptibility tests and outcomes following treatment with this compound hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
From Clindamycin to Pirlimycin: A Technical Guide to Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the semi-synthetic pathway for converting the lincosamide antibiotic clindamycin into its more potent analog, pirlimycin. This process involves a critical two-step transformation: the hydrolysis of the native amide linkage in clindamycin and the subsequent formation of a new amide bond with a substituted piperidine moiety. This guide provides a comprehensive overview of the chemical reactions, detailed experimental protocols, and quantitative data to support research and development in this area.
Core Synthetic Strategy
The synthesis of this compound from clindamycin hinges on the substitution of the N-methyl-4-propyl-L-proline group of clindamycin with a (2S-cis)-4-ethylpipecolic acid moiety.[1][2] This modification results in a compound with significantly altered and often enhanced biological activity. The overall synthetic workflow can be visualized as a two-stage process.
Caption: Overall workflow for the synthesis of this compound from clindamycin.
Step 1: Preparation of the Amine Intermediate
The initial and crucial step in the synthesis is the hydrolytic cleavage of the amide bond in clindamycin. This reaction removes the N-methyl-4-propyl-L-proline side chain, yielding the key intermediate, 7(S)-chloro-7-deoxylincomycinamine. While various hydrolysis conditions can be employed, this protocol outlines a common approach.
Experimental Protocol: Amide Hydrolysis of Clindamycin
Objective: To produce 7(S)-chloro-7-deoxylincomycinamine via the hydrolysis of clindamycin.
Materials:
-
Clindamycin hydrochloride
-
Hydrazine hydrate
-
Ethylene glycol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of clindamycin hydrochloride and a significant molar excess of hydrazine hydrate in a suitable high-boiling solvent such as ethylene glycol is prepared in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is heated to a high temperature (typically in the range of 160-180 °C) and maintained under reflux for an extended period (48-72 hours) to ensure complete hydrolysis.
-
Upon completion, the reaction mixture is cooled to room temperature and acidified with a dilute solution of hydrochloric acid.
-
The aqueous solution is washed with a water-immiscible organic solvent like dichloromethane to remove any unreacted starting material and non-polar byproducts.
-
The aqueous layer is then made basic by the addition of a sodium hydroxide solution to precipitate the free amine intermediate.
-
The precipitated product is extracted into dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 7(S)-chloro-7-deoxylincomycinamine.
-
Further purification can be achieved by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of the Side Chain
The second key starting material, (2S,cis)-4-ethylpipecolic acid, is not commercially readily available and requires a dedicated multi-step synthesis. A stereoselective approach is necessary to obtain the desired isomer.
Experimental Protocol: Synthesis of (2S,cis)-4-Ethylpipecolic Acid
A detailed, multi-step stereoselective synthesis is required, often starting from a chiral precursor. While several routes have been reported, a representative synthesis might involve the following key transformations:
-
Starting Material: A suitable chiral starting material, such as a derivative of glutamic acid or another amino acid, is chosen.
-
Chain Elongation and Cyclization: A series of reactions are performed to introduce the ethyl group and construct the piperidine ring. This may involve alkylation, reduction, and cyclization steps.
-
Stereochemical Control: Stereoselective reactions, potentially involving chiral catalysts or auxiliaries, are employed to ensure the desired (2S,cis) configuration.
-
Purification: Each intermediate is purified, typically by chromatography, and the final product is isolated and characterized.
Due to the complexity and variability of published routes, a specific, universally applicable protocol is not provided here. Researchers should consult specialized synthetic organic chemistry literature for detailed procedures.
Step 3: Amide Coupling to Yield this compound
The final step in the synthesis is the formation of the amide bond between the 7(S)-chloro-7-deoxylincomycinamine intermediate and the (2S,cis)-4-ethylpipecolic acid side chain. This is a standard peptide coupling reaction.
Experimental Protocol: Amide Coupling
Objective: To synthesize this compound by coupling 7(S)-chloro-7-deoxylincomycinamine with (2S,cis)-4-ethylpipecolic acid.
Materials:
-
7(S)-chloro-7-deoxylincomycinamine
-
(2S,cis)-4-Ethylpipecolic acid
-
A peptide coupling reagent (e.g., dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or a uronium-based reagent like HBTU)
-
An activating agent/base (e.g., N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (CH₂Cl₂), dimethylformamide (DMF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
(2S,cis)-4-Ethylpipecolic acid is dissolved in an anhydrous aprotic solvent.
-
The peptide coupling reagent and activating agent are added to the solution, and the mixture is stirred at 0 °C for a short period to pre-activate the carboxylic acid.
-
A solution of 7(S)-chloro-7-deoxylincomycinamine in the same anhydrous solvent is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS), typically for 12-24 hours.
-
Upon completion, the reaction mixture is filtered to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
-
The filtrate is washed successively with a saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel to afford the final product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Visualizing the Chemical Transformation
The core chemical transformation from clindamycin to this compound is depicted in the following reaction diagram.
Caption: Chemical structures and reaction scheme for the synthesis of this compound.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of pharmaceutical compounds should only be carried out in a controlled laboratory setting by individuals with the appropriate training and equipment, adhering to all relevant safety protocols.
References
Pirlimycin's Antibacterial Profile Against Gram-Positive Bacteria: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, demonstrates targeted activity against a range of Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial spectrum, focusing on quantitative data, experimental methodologies, and its mechanism of action. The information presented herein is intended to support research and development efforts in the fields of veterinary and human medicine.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound against various Gram-positive pathogens has been evaluated in several studies. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a quantitative measure of its potency.
Table 1: this compound MIC Distribution for Staphylococcus species
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | 7 | 0.5 | - | - | [1] |
| Staphylococcus aureus | Not Specified | 0.25 - 1.0 | - | - | [2][3] |
| Coagulase-negative Staphylococcus spp. | 118 | 0.5 | - | - | [1] |
| Non-aureus Staphylococcus spp. | 39 | 1 | - | - | [4] |
Table 2: this compound MIC Distribution for Streptococcus and Enterococcus species
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| Streptococcus spp. | 28 | 0.5 | - | - | [1] |
| Streptococcus spp. | Not Specified | ≤0.03 - 0.06 | - | - | [2][3] |
| Streptococcus spp. | 25 | 2 | - | - | [4] |
| Enterococcus spp. | 11 | 2 | - | - | [4] |
| Lactococcus spp. | 44 | 1 | - | - | [4] |
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[5] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and hindering the binding of aminoacyl-tRNA.[5] This action ultimately disrupts the elongation of the polypeptide chain, leading to the cessation of protein production and bacterial growth.
This compound's mechanism of action on the bacterial ribosome.
Experimental Protocols
The determination of this compound's antibacterial spectrum relies on standardized antimicrobial susceptibility testing methods. The broth microdilution method is a commonly employed technique.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Workflow for MIC determination by broth microdilution.
Key Steps in the Broth Microdilution Protocol:
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (or other appropriate broth for fastidious organisms) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. Control wells (growth control without antibiotic and sterility control without bacteria) are also included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Conclusion
This compound demonstrates potent in vitro activity against key Gram-positive mastitis pathogens, particularly Staphylococcus and Streptococcus species. Its mechanism of action, targeting the bacterial ribosome, provides a clear basis for its antibacterial effect. The standardized methodologies for susceptibility testing are crucial for the accurate assessment of its efficacy and for guiding appropriate clinical use. This technical guide serves as a foundational resource for further research into the applications and development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Minimum Inhibitory Concentrations of Selected Antimicrobials for Non-Aureus Staphylococci, Enterococci, Lactococci, and Streptococci Isolated from Milk Samples of Cows with Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]
In Vitro Activity of Pirlimycin Against Anaerobic Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of the lincosamide antibiotic, pirlimycin, against a range of anaerobic bacteria. The document synthesizes available quantitative data, details relevant experimental protocols for susceptibility testing, and presents a visual representation of the experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study of antimicrobial agents and the development of new therapies for anaerobic infections.
Core Data Presentation: this compound In Vitro Susceptibility
The following tables summarize the available quantitative data on the in vitro activity of this compound against various anaerobic bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. Specifically, MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of tested isolates, respectively, are provided where available.
Table 1: In Vitro Activity of this compound against Gram-Positive Anaerobic Bacteria
| Bacterial Genus/Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percent Susceptible (%) |
| Bacteroides fragilis group | Not Specified | - | 1 | 0.125 - 4 | Not Specified |
| Bifidobacterium spp. | Not Specified | 0.03 | - | - | Not Specified |
| Eubacterium spp. | Not Specified | 0.25 | - | - | Not Specified |
| Fusobacterium spp. | Not Specified | 0.06 | - | - | Not Specified |
| Lactobacillus spp. | Not Specified | 0.50 | - | - | Not Specified |
| Peptococcus/Peptostreptococcus spp. | Not Specified | 0.06 | - | - | Not Specified |
Note: Data for this table is based on available research. The lack of comprehensive MIC90 and percent susceptibility data highlights an area for further investigation.
This compound demonstrates notable activity against a variety of Gram-positive anaerobic bacteria. The lowest MIC50 values have been observed against Bifidobacterium spp., Fusobacterium spp., and Peptococcus/Peptostreptococcus spp., suggesting high potency against these clinically relevant genera.
Table 2: In Vitro Activity of this compound against Gram-Negative Anaerobic Bacteria
| Bacterial Genus/Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Percent Susceptible (%) |
| Escherichia coli (anaerobically grown) | Not Specified | Poorly active or almost inactive | - | - | Not Specified |
It is important to note that this compound is generally considered to have limited activity against Gram-negative anaerobic bacteria like Escherichia coli[1]. The primary spectrum of activity for this compound is focused on Gram-positive organisms.
Experimental Protocols: Anaerobic Susceptibility Testing
The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents such as this compound requires specialized methodologies to ensure the viability of the organisms and the accuracy of the results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized guidelines for these procedures. The two primary reference methods are the agar dilution method and the broth microdilution method.
Agar Dilution Method (Reference Method)
The agar dilution method is considered the gold standard for anaerobic susceptibility testing. It is particularly well-suited for testing a large number of isolates simultaneously.
Principle: A series of agar plates containing doubling dilutions of the antimicrobial agent are inoculated with a standardized suspension of the test organism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Detailed Methodology:
-
Antimicrobial Agent Preparation:
-
Prepare a stock solution of this compound of known concentration.
-
Perform serial twofold dilutions of the stock solution to achieve the desired final concentrations in the agar.
-
-
Media Preparation:
-
Use a suitable agar medium, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood.
-
Autoclave the agar and cool to 48-50°C in a water bath.
-
Add the appropriate volume of each antimicrobial dilution to molten agar to achieve the final desired concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Prepare a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Subculture the anaerobic bacterial isolates onto a non-selective agar medium and incubate under anaerobic conditions (e.g., in an anaerobic chamber or jar with a gas-generating system) for 24-48 hours.
-
Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
-
Inoculation:
-
Using a multipoint inoculator (e.g., a Steers replicator), inoculate the surface of the agar plates with the standardized bacterial suspensions. Each spot should contain approximately 10^5 CFU.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
Following incubation, examine the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
-
Broth Microdilution Method
The broth microdilution method is a more convenient alternative for testing a smaller number of isolates and is commonly used in clinical laboratories.
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined by observing the lowest concentration that prevents visible turbidity.
Detailed Methodology:
-
Antimicrobial Agent and Plate Preparation:
-
Prepare serial twofold dilutions of this compound in a suitable anaerobic broth medium (e.g., Brucella broth supplemented with hemin and vitamin K1) directly in 96-well microtiter plates.
-
Alternatively, commercially prepared and frozen or lyophilized panels containing pre-diluted antimicrobials can be used.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the anaerobic bacteria as described for the agar dilution method, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in the broth.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the microtiter plates to maintain an anaerobic environment or place them in an anaerobic chamber or jar.
-
Incubate at 35-37°C for 48 hours.
-
-
Result Interpretation:
-
After incubation, visually inspect the plates for turbidity (bacterial growth). A reading aid, such as a viewing box with a mirror, can be used.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Mechanism of Action
This compound, a member of the lincosamide class of antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The mechanism involves the binding of the drug to the 50S ribosomal subunit, which is a crucial component of the bacterial ribosome responsible for protein production. This binding interferes with the peptidyl transferase reaction, preventing the formation of peptide bonds and ultimately halting protein elongation. This disruption of protein synthesis leads to the inhibition of bacterial growth and proliferation.
Visualizations
Experimental Workflow for Anaerobic Susceptibility Testing
The following diagram illustrates the general workflow for determining the in vitro susceptibility of anaerobic bacteria to this compound using either the agar dilution or broth microdilution method.
Caption: Workflow for Anaerobic Susceptibility Testing.
Logical Relationship of this compound's Mechanism of Action
This diagram illustrates the logical steps involved in the mechanism of action of this compound.
Caption: this compound's Mechanism of Action Pathway.
References
Understanding the Pharmacokinetics of Pirlimycin in Laboratory Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin used in veterinary medicine, primarily for the treatment of mastitis in dairy cattle.[1][2] A thorough understanding of its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing the risk of residues in food products. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in laboratory models, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] It binds to the 50S ribosomal subunit, which prevents the formation of peptide bonds and ultimately halts bacterial growth.[1] This mechanism is common to lincosamide antibiotics and is effective against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, which are common mastitis pathogens.[1][3]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in laboratory animal models.
Table 1: Pharmacokinetic Parameters of 14C-Pirlimycin in Rats
Following a single oral gavage dose of 30 mg/kg body weight daily for 5 consecutive days.
| Parameter | Value | Reference |
| Total Recovery (Urine, Feces, GI Tract) | ~88% | [4] |
| Recovery in Urine | ~10% | [1] |
| Recovery in Feces | ~24% | [1] |
Table 2: Pharmacokinetic Parameters of 14C-Pirlimycin in Lactating Dairy Cows
Following intramammary (IMM) administration.
| Parameter | Cow 589 | Cow 590 | Cow 592 | Reference |
| Model/Best Fit | Triexponential | Triexponential | Biexponential | [4] |
| A (ng/mL) | 1771.8 ± 63547 | 172.8 ± 1440 | - | [4] |
| Ka (hr-1) | 0.16 ± 0.47 | 0.08 ± 0.23 | - | [4] |
| B (ng/mL) | -1847.7 ± 63551 | -179.6 ± 1457.5 | 110.3 ± 66.2 | [4] |
| Alpha (hr-1) | 0.19 ± 0.51 | 0.14 ± 0.35 | 0.15 ± 0.11 | [4] |
| C (ng/mL) | 49.0 ± 20.8 | 27.4 ± 31.7 | 623.5 ± 231 | [4] |
| Beta (hr-1) | 0.01 ± 0.005 | 0.005 ± 0.009 | 0.01 ± 0.006 | [4] |
| T½Ka (hours) | 4.2 | 8.7 | - | [4] |
| T½α (hours) | 3.6 | 4.6 | 4.9 | [4] |
| T½β (hours) | 58.1 | 69.3 | 60.2 | [4] |
| AUC 0-∞ (ng*min/mL) | 5157.2 | 6411.4 | 6072.9 | [4] |
Metabolism of this compound
In dairy cows, this compound undergoes metabolism primarily in the liver. The main metabolites are this compound sulfoxide and this compound sulfone.[4] In feces, nucleotide adducts of this compound and its sulfoxide have also been identified, likely formed by intestinal microflora.[1]
References
Pirlimycin Resistance in Staphylococcus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is a derivative of clindamycin and sees significant use in veterinary medicine, particularly for the treatment of mastitis in cattle caused by Gram-positive bacteria such as Staphylococcus species.[1] However, the emergence and spread of resistance to this compound and other lincosamides pose a significant challenge to effective antimicrobial therapy. Understanding the molecular mechanisms underpinning this resistance is crucial for the development of novel therapeutic strategies and for maintaining the efficacy of this important class of antibiotics. This technical guide provides an in-depth overview of the core resistance mechanisms to this compound in Staphylococcus species, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanisms of this compound Resistance
Resistance to this compound in Staphylococcus species is primarily mediated by three main mechanisms: target site modification, active efflux of the antibiotic, and enzymatic inactivation. A fourth mechanism, mediated by the cfr gene, confers resistance to multiple classes of antibiotics, including lincosamides.
Target Site Modification: The Role of erm Genes
The most common mechanism of lincosamide resistance in staphylococci involves the modification of the ribosomal target site. This is primarily mediated by the erm (erythromycin ribosome methylase) genes, which encode methyltransferases that dimethylate a specific adenine residue (A2058) in the 23S rRNA of the 50S ribosomal subunit. This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B (MLSB) antibiotics, leading to resistance.
The expression of erm genes can be either constitutive (cMLSB phenotype) or inducible (iMLSB phenotype). In constitutive resistance, the methylase is continuously produced, resulting in high-level resistance to all MLSB antibiotics. In inducible resistance, the methylase is only synthesized in the presence of an inducing agent, typically a 14- or 15-membered macrolide like erythromycin. This compound itself is a weak inducer of erm gene expression. However, exposure to non-inducing antibiotics like this compound can select for mutants with constitutive erm expression.[2][3]
Several classes of erm genes have been identified in Staphylococcus species, with erm(A), erm(B), and erm(C) being the most prevalent.[4][5]
Active Efflux: Pumping Out the Threat
Efflux pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels. In Staphylococcus species, several efflux pumps have been implicated in lincosamide resistance.
-
msr(A) Gene: The msr(A) (macrolide and streptogramin B resistance) gene encodes an ATP-binding cassette (ABC) transporter that actively effluxes 14- and 15-membered macrolides and type B streptogramins. While its primary substrates are macrolides, it can contribute to a low level of lincosamide resistance.
-
vga Genes: The vga (virginiamycin A resistance) genes encode ABC transporters that confer resistance to streptogramin A antibiotics and, in some cases, cross-resistance to lincosamides and pleuromutilins. The vga(A) and vga(C) genes have been shown to mediate resistance to this compound in Staphylococcus aureus.[6] A variant of the vga(E) gene has also been identified to confer cross-resistance to pleuromutilins, lincosamides, and streptogramin A antibiotics.[7][8]
Enzymatic Inactivation: Modifying the Drug
A less common mechanism of lincosamide resistance involves the enzymatic inactivation of the antibiotic molecule. The lin(A) gene, and its variant lin(A'), encode a lincosamide O-nucleotidyltransferase that specifically inactivates lincomycin and, to a lesser extent, this compound by adenylation.[4] This mechanism does not confer resistance to clindamycin.
Multi-Drug Resistance: The cfr Gene
The cfr (chloramphenicol-florfenicol resistance) gene encodes a 23S rRNA methyltransferase that modifies an adenine residue (A2503) at the peptidyl transferase center of the ribosome.[9] This modification confers resistance to a broad range of antibiotic classes that bind to this site, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A antibiotics (PhLOPSA phenotype). The cfr gene is often located on mobile genetic elements, such as plasmids, facilitating its dissemination among staphylococcal populations.[10][11]
Quantitative Data on this compound Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and related lincosamides in Staphylococcus species harboring different resistance genes.
Table 1: this compound MICs in Staphylococcus Species with and without Resistance Genes
| Staphylococcus Species | Resistance Gene(s) | This compound MIC (µg/mL) | Reference Strain MIC (µg/mL) | Fold Increase | Reference |
| S. aureus RN4220 | vga(C) on pKKS825 | 16 | 0.5 | 32 | [6] |
| Coagulase-negative staphylococci | lnu(A) | 4 | - | - | [12] |
| Coagulase-negative staphylococci | mph(C) + lnu(A) | 8 | - | - | [12] |
| S. aureus (clinical isolate) | cfr | >256 | - | - | [13] |
| S. epidermidis (clinical isolate) | cfr | >256 | - | - | [13] |
Table 2: this compound MIC Breakpoints for Staphylococcus Species
| Breakpoint Category | MIC (µg/mL) | Reference |
| Susceptible | ≤ 2 | [14] |
| Resistant | ≥ 4 | [14] |
Table 3: MICs of Lincosamides for S. aureus with Inducible erm(C) Expression
| Antibiotic | MIC (µg/mL) |
| This compound | 0.25 |
| Spiramycin | 1 |
| Tylosin | 1 |
| Data from a study on a S. aureus strain with an inducibly expressed erm(C) gene before selection for constitutive mutants.[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
96-well microtiter plates
-
Staphylococcus isolate
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the Staphylococcus isolate from a non-selective agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Prepare a two-fold serial dilution of this compound in MHB in the wells of the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.06 to 64 µg/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Detection of Inducible Clindamycin Resistance (D-test)
This test is used to identify inducible erm-mediated resistance to lincosamides.
Materials:
-
Mueller-Hinton Agar (MHA) plate
-
Erythromycin (15 µg) and clindamycin (2 µg) disks
-
Staphylococcus isolate
-
0.5 McFarland turbidity standard
-
Sterile cotton swab
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Prepare an inoculum of the Staphylococcus isolate equivalent to a 0.5 McFarland standard.
-
-
Inoculation of MHA Plate:
-
Using a sterile cotton swab, streak the inoculum evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Disk Placement:
-
Place an erythromycin (15 µg) disk and a clindamycin (2 µg) disk on the agar surface. The distance between the edges of the two disks should be 15-20 mm.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-18 hours in ambient air.
-
-
Interpretation:
-
Positive D-test: A flattening of the zone of inhibition around the clindamycin disk in the area adjacent to the erythromycin disk (forming a "D" shape) indicates inducible clindamycin resistance.
-
Negative D-test: A circular zone of inhibition around the clindamycin disk indicates susceptibility.
-
PCR for Detection of Resistance Genes (erm, cfr)
This protocol outlines the general steps for detecting the presence of specific resistance genes using Polymerase Chain Reaction (PCR).
Materials:
-
DNA extraction kit
-
Staphylococcus isolate
-
Primers specific for the target gene (e.g., ermA, ermC, cfr)
-
PCR master mix (containing Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
Gel electrophoresis equipment and reagents
-
Positive and negative control DNA
Procedure:
-
DNA Extraction:
-
Extract genomic DNA from the Staphylococcus isolate using a commercial kit according to the manufacturer's instructions.
-
-
PCR Amplification:
-
Prepare the PCR reaction mixture containing the extracted DNA, specific forward and reverse primers, PCR master mix, and nuclease-free water.
-
Perform PCR in a thermocycler with the following general cycling conditions (optimization may be required for specific primer sets):
-
Initial denaturation: 95°C for 5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5-10 minutes
-
-
-
Gel Electrophoresis:
-
Analyze the PCR products by agarose gel electrophoresis.
-
Load the PCR products and a DNA ladder onto an agarose gel.
-
Run the gel at an appropriate voltage until the dye front has migrated sufficiently.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
The presence of a band of the expected size for the target gene indicates a positive result. The absence of a band indicates a negative result. Positive and negative controls should yield the expected outcomes.
-
Sanger Sequencing for Gene Confirmation
This method is used to confirm the identity of a PCR-amplified resistance gene.
Principle: Sanger sequencing, or the chain-termination method, determines the nucleotide sequence of a DNA fragment. It involves the use of dideoxynucleotides (ddNTPs) that terminate DNA synthesis. By running four separate reactions, each with a different ddNTP, or a single reaction with fluorescently labeled ddNTPs, the sequence can be determined by the length of the terminated fragments.
General Protocol:
-
PCR Product Purification:
-
Purify the PCR product of the resistance gene to remove primers and dNTPs.
-
-
Sequencing Reaction:
-
Set up a sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), DNA polymerase, and a mixture of dNTPs and fluorescently labeled ddNTPs.
-
-
Capillary Electrophoresis:
-
The products of the sequencing reaction are separated by size using capillary electrophoresis.
-
-
Data Analysis:
-
A laser excites the fluorescent dyes on the ddNTPs, and a detector reads the color of the fluorescence for each fragment.
-
The sequence is read from the resulting chromatogram.
-
The obtained sequence is then compared to known resistance gene sequences in databases (e.g., GenBank) using BLAST to confirm its identity.
-
Efflux Pump Activity Assay (General Protocol using a Fluorescent Dye)
This assay provides a method to assess the activity of efflux pumps in Staphylococcus species.
Materials:
-
Staphylococcus isolate (test strain and a susceptible control strain)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) or another fluorescent efflux pump substrate
-
Efflux pump inhibitor (EPI) (e.g., reserpine, verapamil) - optional
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow the test and control strains overnight in TSB.
-
Inoculate fresh TSB with the overnight culture and grow to mid-log phase.
-
-
Cell Preparation:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cells twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
-
Dye Accumulation/Efflux Assay:
-
Accumulation Phase:
-
Add EtBr to the cell suspension to a final concentration of 1-2 µg/mL.
-
If using an EPI, add it to a parallel sample.
-
Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for EtBr. A higher fluorescence indicates greater accumulation of the dye inside the cells.
-
-
Efflux Phase:
-
After the accumulation phase, wash the cells to remove extracellular EtBr.
-
Resuspend the cells in PBS containing a carbon source (e.g., glucose) to energize the efflux pumps.
-
Monitor the decrease in fluorescence over time. A faster decrease in fluorescence in the test strain compared to the control strain (or in the absence of an EPI) indicates active efflux.
-
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for both accumulation and efflux phases.
-
Compare the rates of dye accumulation and efflux between the test and control strains, and in the presence and absence of an EPI.
-
Visualizations of Resistance Mechanisms and Workflows
Caption: Overview of this compound Resistance Mechanisms.
Caption: Workflow for MIC Determination.
References
- 1. card.mcmaster.ca [card.mcmaster.ca]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular analysis of constitutively expressed erm(C) genes selected in vitro in the presence of the non-inducers this compound, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of Genes Encoding Resistance to Macrolides, Lincosamides, and Streptogramins among Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New erm Gene in Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel ABC Transporter Gene, vga(C), Located on a Multiresistance Plasmid from a Porcine Methicillin-Resistant Staphylococcus aureus ST398 Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel vga(E) gene variant that confers resistance to pleuromutilins, lincosamides and streptogramin A antibiotics in staphylococci of porcine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Cfr rRNA Methyltransferase Confers Resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Multi-Drug Resistance Gene cfr in Methicillin-Resistant Staphylococcus aureus (MRSA) Strains Isolated From Animals and Humans in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Environment and Stability of cfr in Methicillin-Resistant Staphylococcus aureus CM05 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. First Report of cfr-Mediated Resistance to Linezolid in Human Staphylococcal Clinical Isolates Recovered in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
Pirlimycin Hydrochloride: A Technical Guide to its Solubility in Methanol and Water
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of pirlimycin hydrochloride in two common laboratory solvents: methanol and water. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation who require a thorough understanding of this antibiotic's physicochemical properties.
Executive Summary
This compound hydrochloride, a lincosamide antibiotic, is utilized in veterinary medicine. A critical aspect of its pre-formulation and analytical development is its solubility in various solvents. This guide synthesizes available data on its solubility in methanol and water, provides a detailed experimental protocol for solubility determination, and illustrates the workflow for this procedure. While precise quantitative solubility data for this compound hydrochloride remains limited in publicly accessible literature, this guide presents the existing qualitative information and a standardized methodology for its empirical determination.
Solubility Data
The solubility of this compound hydrochloride in methanol and water is generally described in qualitative terms. The available data from various sources are summarized below for comparative analysis. It is important to note the variability in these descriptions, which may be attributable to differences in experimental conditions such as temperature, pH, and the specific form of the this compound hydrochloride used (e.g., mixture of diastereomers).
| Solvent | Qualitative Solubility Description | Source Citation |
| Water | Soluble, Good water solubility | [1][2][3] |
| Slightly soluble | [4] | |
| Methanol | Soluble | [1][2] |
| Slightly soluble | [4] |
Note: The term "soluble" is a general descriptor and does not provide quantitative values. "Slightly soluble" suggests a lower degree of solubility. For precise formulation work, empirical determination of the solubility curve is recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound hydrochloride, adapted from the World Health Organization's (WHO) recommended "shake-flask" method for active pharmaceutical ingredients (APIs). This protocol is designed to yield reliable and reproducible quantitative solubility data.
Materials and Equipment
-
This compound Hydrochloride (analytical grade)
-
Methanol (HPLC grade)
-
Deionized Water (Type I)
-
Temperature-controlled orbital shaker
-
Calibrated pH meter
-
Analytical balance (readable to 0.01 mg)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound hydrochloride into separate sealed containers for each solvent (methanol and water). The amount should be sufficient to ensure that undissolved solids remain at equilibrium.
-
Add a precise volume of the respective solvent to each container.
-
Place the sealed containers in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
-
Equilibration:
-
Agitate the samples at a constant speed that ensures continuous mixing of the solid in the solvent but avoids the formation of a vortex.
-
Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). Equilibrium is reached when consecutive measurements of the concentration of this compound hydrochloride in solution are consistent.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of this compound hydrochloride.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility as the mean of at least three replicate determinations.
-
Express the solubility in appropriate units, such as mg/mL or g/100 mL.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound hydrochloride.
Caption: Workflow for the shake-flask solubility determination method.
Mechanism of Action
This compound, like other lincosamide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for this compound.
Conclusion
References
Pirlimycin Stability in Laboratory Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of pirlimycin in common laboratory solvents. Due to the limited availability of direct stability data for this compound, this guide leverages data from the structurally similar lincosamide antibiotic, clindamycin, to provide valuable insights. It includes detailed experimental protocols for stability and forced degradation studies, data presentation in tabular format for easy comparison, and visualizations of experimental workflows and potential degradation pathways.
Introduction to this compound
This compound is a semi-synthetic lincosamide antibiotic.[1][2] It is primarily used in veterinary medicine to treat mastitis in dairy cattle.[1][2] Like other lincosamides, this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its chemical structure is closely related to clindamycin.
Solubility and General Stability
This compound hydrochloride is soluble in water, methanol, and ethanol, and sparingly soluble in acetonitrile. The product information for a commercially available this compound solution indicates it is sold in a mixture of acetonitrile and water, suggesting a degree of stability in this solvent system. General storage recommendations for this compound hydrochloride solutions are to store at controlled room temperature (20 to 25°C or 68 to 77°F) and protect from freezing.[3][4][5]
Estimated Stability of this compound in Laboratory Solvents
Table 1: Estimated Stability of this compound (based on Clindamycin data) in Aqueous Solutions
| Solvent/Condition | Temperature | Concentration | Stability (Time to <10% degradation) | Reference |
| Dextrose 5% in Water (D5W) | Room Temperature (23°C) | 6, 9, 12 mg/mL | At least 16 days | [6][7] |
| Dextrose 5% in Water (D5W) | Refrigerated (4°C) | 6, 9, 12 mg/mL | At least 32 days | [7] |
| 0.9% Sodium Chloride | Room Temperature (23°C) | 6, 9, 12 mg/mL | At least 16 days | [6][7] |
| 0.9% Sodium Chloride | Refrigerated (4°C) | 6, 9, 12 mg/mL | At least 32 days | [7] |
| Aqueous Buffer (pH 0.4-12) | Not specified | Not specified | Maximum stability at pH 3-5 | [8] |
Table 2: Estimated Stability of this compound (based on Clindamycin data) in Organic and Mixed Solvents
| Solvent | Temperature | Concentration | Stability | Reference |
| Acetonitrile | Not specified | 1000 µg/mL | Commercially available solution implies stability | [9] |
| Methanol | Not specified | Not specified | Soluble | [10] |
| DMSO | -80°C / -20°C | ≥ 100 mg/mL | 6 months / 1 month (sealed, away from moisture) | [11] |
| Acetonitrile/Water (various ratios) | Not specified | Not specified | Used as mobile phase in HPLC, implying short-term stability | [6][12] |
| Isopropanol/Propylene Glycol/Water | 25°C, 40°C, 50°C | Not specified | Stability dependent on specific formulation and container | [8] |
Experimental Protocols
This section outlines detailed methodologies for conducting stability and forced degradation studies on this compound in laboratory solvents. These protocols are based on established guidelines from the International Council for Harmonisation (ICH) and published studies on related compounds.[13][14][15][16][17]
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer at pH 2.5).[18]
-
Flow Rate: 1.0 mL/min.[18]
-
Detection: UV at 210 nm.[18]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve this compound hydrochloride in the desired solvent (acetonitrile, methanol, water, or DMSO) to a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the respective solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Long-Term and Accelerated Stability Testing
This protocol is designed to determine the shelf-life of this compound solutions under different storage conditions.
-
Sample Preparation: Prepare working solutions of this compound in each solvent (acetonitrile, methanol, water, DMSO) in triplicate.
-
Storage Conditions:
-
Time Points: Analyze the samples at appropriate time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).[13]
-
Analysis: At each time point, analyze the samples by the validated stability-indicating HPLC method.
-
Data Evaluation: Calculate the percentage of this compound remaining and monitor for the appearance of degradation products.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of this compound.[17]
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Oxidative Degradation:
-
Treat this compound solution (1 mg/mL) with 3% H₂O₂.
-
Keep at room temperature for 24 hours.[19]
-
-
Thermal Degradation:
-
Expose the solid this compound powder and solutions to dry heat (e.g., 80°C) for a specified period.
-
-
Photolytic Degradation:
-
Expose this compound solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing and a proposed degradation pathway for this compound.
Caption: Experimental workflow for this compound stability testing.
Caption: Proposed degradation pathway for this compound.
Potential Degradation Products
Based on studies of the related lincosamide clindamycin and metabolic data for this compound, the primary degradation products are likely to be:
-
This compound Sulfoxide: Formed through oxidation of the sulfide group.[20] This has been identified as a metabolite of this compound.
-
Hydrolysis Products: Degradation under acidic or alkaline conditions may lead to the cleavage of the amide or glycosidic bonds.
The identification and characterization of these degradation products would require techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conclusion
While direct, quantitative stability data for this compound in common laboratory solvents is limited, this guide provides a robust framework for researchers and drug development professionals. By leveraging data from the structurally similar compound clindamycin and outlining detailed experimental protocols, scientists can confidently assess the stability of this compound for their specific applications. The provided workflows and proposed degradation pathways offer a solid starting point for further investigation into the chemical behavior of this important veterinary antibiotic. It is strongly recommended that stability studies specific to this compound be conducted to obtain definitive data for any new formulation or analytical method development.
References
- 1. This compound (JECFA 53, 2004) [inchem.org]
- 2. This compound | C17H31ClN2O5S | CID 157385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. Zoetis [www2.zoetis.ca]
- 6. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. researchgate.net [researchgate.net]
- 9. Clindamycin 1000 µg/mL in Acetonitrile | LGC Standards [lgcstandards.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. medchemexpress.com [medchemexpress.com]
- 12. journals.innovareacademics.in [journals.innovareacademics.in]
- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 14. ICH Official web site : ICH [ich.org]
- 15. researchgate.net [researchgate.net]
- 16. database.ich.org [database.ich.org]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Study on Thermal Stability of Clindamycin Phosphate Injection and Identification of Its Degradation Products by LC-MS [journal11.magtechjournal.com]
- 19. saudijournals.com [saudijournals.com]
- 20. Antibiotics degradation in soil: A case of clindamycin, trimethoprim, sulfamethoxazole and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirlimycin's Precision Strike: A Technical Guide to the Inhibition of Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirlimycin, a lincosamide antibiotic, exerts its bacteriostatic effect by targeting the heart of the bacterial protein synthesis machinery—the ribosome. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's mode of action. By binding to the 50S ribosomal subunit, this compound competitively inhibits the peptidyl transferase center (PTC), thereby stalling peptide bond formation and halting protein elongation. This document details the specific interactions of this compound with the 23S rRNA, presents quantitative data on its inhibitory activity, outlines key experimental protocols for studying its mechanism, and provides visual representations of the involved pathways and workflows.
Introduction
This compound is a semi-synthetic lincosamide antibiotic derived from lincomycin. It is primarily used in veterinary medicine to treat mastitis in cattle, demonstrating potent activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1][2][3] The therapeutic efficacy of this compound stems from its ability to selectively inhibit bacterial protein synthesis, a fundamental process for bacterial viability and proliferation. This guide delves into the core of this inhibitory mechanism, providing a detailed scientific resource for researchers and drug development professionals.
Mechanism of Action: Targeting the Ribosomal Peptidyl Transferase Center
The primary molecular target of this compound is the bacterial 70S ribosome, specifically the 50S large subunit.[1][2][3][4] this compound's action is centered on the peptidyl transferase center (PTC), the active site responsible for catalyzing peptide bond formation.[5][6] By occupying this critical site, this compound obstructs the proper positioning of aminoacyl-tRNAs, thereby inhibiting the elongation of the nascent polypeptide chain.[7][8]
Binding to the 50S Ribosomal Subunit
High-resolution structural studies of the closely related lincosamide, clindamycin, bound to bacterial ribosomes have provided a detailed map of the binding pocket within the 23S rRNA.[1][6][9] this compound is understood to bind in a similar fashion. The binding site is located in a cleft within domain V of the 23S rRNA, at the entrance of the ribosomal exit tunnel.[7][10]
Key nucleotide residues of the 23S rRNA are crucial for this interaction. These include:
-
A2058 and A2059: These nucleotides form hydrogen bonds with the antibiotic, playing a pivotal role in the binding of macrolide-lincosamide-streptogramin B (MLSB) antibiotics.[6][7][10]
-
G2505: This residue is also involved in hydrogen bonding with the lincosamide molecule.[6][7]
-
A2451 and A2602: These nucleotides are located within the A-site of the PTC and are protected from chemical probing by clindamycin, indicating a direct interaction.[7]
The interaction of this compound with these specific rRNA residues effectively blocks the A-site of the PTC, preventing the incoming aminoacyl-tRNA from binding and participating in peptide bond formation.[7][8] This leads to a cessation of protein synthesis and, consequently, a bacteriostatic effect.
Quantitative Data
The inhibitory activity of this compound and related lincosamides has been quantified through various in vitro assays. The following tables summarize key quantitative data.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Bovine Mastitis Pathogens
| Pathogen | MIC Breakpoint (μg/mL) - Susceptible | MIC Breakpoint (μg/mL) - Resistant |
| Staphylococcus aureus | ≤ 2 | ≥ 4 |
| Coagulase-negative staphylococci | ≤ 2 | ≥ 4 |
| Streptococcus agalactiae | ≤ 2 | ≥ 4 |
| Streptococcus dysgalactiae | ≤ 2 | ≥ 4 |
| Streptococcus uberis | ≤ 2 | ≥ 4 |
Source: Based on CLSI-accepted interpretive criteria.[11]
Table 2: In Vitro Inhibitory Activity of Lincosamides against Bacterial Ribosomes
| Antibiotic | Target Ribosome | IC50 (μg/mL) |
| Lincomycin | S. aureus | 0.03 ± 0.002 |
| Lincomycin | E. coli | 1.7 ± 0.2 |
IC50: The half maximal inhibitory concentration.[12]
Table 3: Dissociation Constants (Kd) of Ribosome-Targeting Antibiotics
| Antibiotic | Target Ribosome | Kd (nM) |
| Evernimicin | E. coli | 84 |
| Evernimicin | S. aureus | 86 |
Experimental Protocols
The study of this compound's mode of action involves a range of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
Ribosome Binding Assay (Filter Binding Method)
This assay quantifies the binding of a radiolabeled antibiotic to ribosomes.
Methodology:
-
Preparation of Ribosomes: Isolate 70S ribosomes from the target bacterial strain (e.g., S. aureus) through differential centrifugation of cell lysates.
-
Radiolabeling of this compound: Synthesize or procure radiolabeled this compound (e.g., [14C]this compound).
-
Binding Reaction: Incubate a fixed concentration of isolated ribosomes with varying concentrations of radiolabeled this compound in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl, and β-mercaptoethanol) at 37°C for a defined period to reach equilibrium.
-
Filter Binding: Rapidly filter the reaction mixture through a nitrocellulose membrane. Ribosome-bound radiolabeled this compound will be retained on the filter, while unbound antibiotic will pass through.
-
Quantification: Wash the filters with cold binding buffer to remove non-specifically bound antibiotic. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: Plot the amount of bound this compound as a function of the free this compound concentration. The dissociation constant (Kd) can be determined by fitting the data to a saturation binding curve.[13][14]
In Vitro Translation Inhibition Assay
This assay measures the ability of an antibiotic to inhibit protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract: Prepare a bacterial cell-free extract (e.g., S30 extract from E. coli or S. aureus) containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes, and energy sources).[12]
-
Reporter Template: Use a DNA or mRNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP).[15][16]
-
Translation Reaction: Set up in vitro translation reactions containing the cell-free extract, the reporter template, and varying concentrations of this compound. Include a no-antibiotic control and a no-template control.
-
Incubation: Incubate the reactions at 37°C for a sufficient time to allow for protein synthesis (e.g., 60 minutes).
-
Detection of Reporter Protein: Quantify the amount of synthesized reporter protein. For luciferase, this is done by adding luciferin and measuring the resulting luminescence. For GFP, fluorescence is measured.
-
Data Analysis: Plot the amount of synthesized protein as a function of this compound concentration. The IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%) can be determined from this curve.[12][17]
Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Pirlimycin Complex
Cryo-EM provides high-resolution structural information about the antibiotic bound to its target.
Methodology:
-
Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding sites.
-
Vitrification: Apply a small volume of the ribosome-pirlimycin complex solution to an EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving its native structure.
-
Data Collection: Transfer the vitrified grid to a cryo-electron microscope. Collect a large number of images (micrographs) of the randomly oriented ribosome-pirlimycin complexes at cryogenic temperatures.
-
Image Processing:
-
Particle Picking: Computationally identify individual ribosome particles from the micrographs.
-
2D Classification: Group particles with similar views to generate high-quality 2D class averages.
-
3D Reconstruction: Use the 2D class averages to reconstruct an initial 3D model of the ribosome-pirlimycin complex.
-
3D Refinement: Refine the 3D model to high resolution using iterative alignment and classification of the individual particle images.
-
-
Model Building and Analysis: Fit an atomic model of the ribosome and this compound into the final high-resolution cryo-EM density map. This allows for the precise identification of the antibiotic binding site and its interactions with the rRNA and ribosomal proteins.[1][18][19][20][21]
Visualizations
The following diagrams illustrate the key processes and workflows described in this guide.
Caption: this compound binds to the A-site of the PTC on the 50S ribosomal subunit.
Caption: Workflow for a ribosome binding assay to determine binding affinity.
Caption: Workflow for an in vitro translation inhibition assay.
Conclusion
This compound's mode of action is a well-defined example of targeted antibiotic activity. By precisely binding to the peptidyl transferase center of the bacterial 50S ribosomal subunit, it effectively halts protein synthesis, leading to the inhibition of bacterial growth. The detailed understanding of its binding site and mechanism of action, supported by quantitative data and robust experimental methodologies, provides a solid foundation for further research. This includes the development of novel lincosamide derivatives with improved efficacy or altered resistance profiles, contributing to the ongoing effort to combat bacterial infections.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. cdn.ymaws.com [cdn.ymaws.com]
- 3. fao.org [fao.org]
- 4. This compound (JECFA 53, 2004) [inchem.org]
- 5. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Clindamycin [pdb101.rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. zoetisus.com [zoetisus.com]
- 12. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evernimicin Binds Exclusively to the 50S Ribosomal Subunit and Inhibits Translation in Cell-Free Systems Derived from both Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 15. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imaging structurally dynamic ribosomes with cryogenic electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-particle cryo-EM refinement with M visualizes ribosome-antibiotic complex at 3.5 Å in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pirlimycin In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to pirlimycin, a lincosamide antibiotic primarily used in veterinary medicine to treat mastitis in cattle. The following sections outline standardized methods, quality control procedures, and interpretive criteria essential for accurate and reproducible results.
Introduction to this compound and Susceptibility Testing
This compound is a semi-synthetic lincosamide antibiotic that is effective against a range of Gram-positive bacteria, which are common causes of bovine mastitis.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] Understanding the susceptibility of target pathogens to this compound is crucial for effective clinical use and for monitoring the development of resistance. In vitro susceptibility testing is a key tool for guiding therapeutic decisions and for surveillance studies. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for antimicrobial susceptibility testing of bacteria isolated from animals.[3][4][5][6]
Key Pathogens
This compound is primarily active against Gram-positive cocci that are significant pathogens in bovine mastitis. These include:
-
Staphylococcus species: including Staphylococcus aureus (both penicillinase-positive and penicillinase-negative strains) and coagulase-negative staphylococci.[1]
-
Streptococcus species: including Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis.[1]
This compound is not effective against Gram-negative bacteria such as E. coli.[1]
Data Presentation: Interpretive Criteria
The following tables summarize the minimum inhibitory concentration (MIC) and zone diameter breakpoints for this compound against target pathogens. These criteria are based on CLSI guidelines and published research.
Table 1: this compound MIC Breakpoints for Bovine Mastitis Pathogens
| Pathogen Group | Susceptible (S) | Resistant (R) |
| Staphylococcus spp. | ≤ 2 µg/mL | ≥ 4 µg/mL |
| Streptococcus spp. | ≤ 2 µg/mL | ≥ 4 µg/mL |
Table 2: this compound Disk Diffusion Zone Diameter Breakpoints for Bovine Mastitis Pathogens (2 µg disk)
| Pathogen Group | Susceptible (S) | Resistant (R) |
| Staphylococcus spp. | ≥ 13 mm | ≤ 12 mm |
| Streptococcus spp. | ≥ 13 mm | ≤ 12 mm |
Quality Control
Adherence to rigorous quality control (QC) procedures is mandatory for accurate and reproducible susceptibility testing results. The following QC strains are recommended for monitoring the performance of this compound susceptibility tests.
Table 3: Recommended Quality Control Strains for this compound Susceptibility Testing
| QC Strain | Testing Method(s) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution (MIC) |
| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution (MIC) |
Note: The acceptable quality control ranges for this compound against these strains should be obtained from the most current CLSI VET01S supplement or the quality control strain supplier's documentation. Laboratories should establish their own internal QC monitoring program.
Experimental Protocols
The following are detailed protocols for performing this compound in vitro susceptibility testing based on CLSI standards.
Protocol 1: Broth Microdilution Method (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a bacterium.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader or manual reading mirror
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1280 µg/mL or higher.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 0.12 to 8 µg/mL in the microtiter plate wells.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the appropriate this compound dilution. This will result in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only inoculated broth (no this compound).
-
Sterility Control: A well containing only uninoculated broth.
-
QC Control: Test the recommended QC strain(s) in parallel.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.
Protocol 2: Agar Dilution Method (MIC Determination)
This method involves incorporating various concentrations of this compound into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Petri dishes (100 mm or 150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (e.g., Steers replicator)
Procedure:
-
Prepare this compound-Agar Plates: Prepare a series of MHA plates containing twofold dilutions of this compound. The final concentrations should bracket the expected MIC range.
-
Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculation: Using an inoculum replicating apparatus, spot-inoculate the surface of each this compound-containing agar plate with the bacterial suspension (approximately 1-2 µL per spot, delivering about 10⁴ CFU/spot).
-
Controls:
-
Growth Control: An agar plate with no this compound.
-
QC Control: Test the recommended QC strain(s) in parallel.
-
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a barely visible haze, or one or two isolated colonies.
Protocol 3: Disk Diffusion Method (Kirby-Bauer)
This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum as described previously.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
Application of this compound Disks: Aseptically apply a 2 µg this compound disk to the surface of the inoculated agar. Gently press the disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results based on the zone diameter breakpoints in Table 2.
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of this compound.
References
- 1. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 2. cms.gov [cms.gov]
- 3. standards.globalspec.com [standards.globalspec.com]
- 4. Antimicrobial Susceptibility Testing of Bacteria of Veterinary Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standard Norge | standard.no. CLSI VET01 [online.standard.no]
- 6. VET01S | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
Application Notes and Protocols for Pirlimycin MIC Determination via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a lincosamide antibiotic used in veterinary medicine, primarily for the treatment of mastitis in cattle caused by Gram-positive bacteria such as Staphylococcus and Streptococcus species. Determining the Minimum Inhibitory Concentration (MIC) of this compound against relevant bacterial isolates is crucial for effective treatment, monitoring for resistance, and in the research and development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for quantitative MIC determination, providing valuable data for clinical decision-making and epidemiological surveillance.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the standards for bacteria isolated from animals.
Principle of the Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism is recorded as the MIC. This quantitative result is then interpreted using established clinical breakpoints to categorize the isolate as susceptible, intermediate, or resistant.
Data Presentation
The following tables provide essential quantitative data for performing and interpreting the this compound broth microdilution assay.
Table 1: this compound Serial Dilution Preparation for a 96-Well Plate
| Well Column | This compound Concentration (µg/mL) | Volume of this compound Solution (from previous well) | Volume of Broth |
| 1 | 16 | 100 µL of 32 µg/mL stock | 100 µL |
| 2 | 8 | 100 µL from well 1 | 100 µL |
| 3 | 4 | 100 µL from well 2 | 100 µL |
| 4 | 2 | 100 µL from well 3 | 100 µL |
| 5 | 1 | 100 µL from well 4 | 100 µL |
| 6 | 0.5 | 100 µL from well 5 | 100 µL |
| 7 | 0.25 | 100 µL from well 6 | 100 µL |
| 8 | 0.125 | 100 µL from well 7 | 100 µL |
| 9 | 0.06 | 100 µL from well 8 | 100 µL |
| 10 | 0.03 | 100 µL from well 9 | 100 µL |
| 11 (Growth Control) | 0 | 0 µL | 100 µL |
| 12 (Sterility Control) | 0 | 0 µL | 100 µL |
| Note: This table assumes a final volume of 100 µL per well after inoculation. The initial volumes before adding the inoculum would be 50 µL, with the antibiotic solutions prepared at twice the final desired concentration. |
Table 2: Quality Control (QC) Strain and Expected MIC Range
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | This compound | Refer to current CLSI VET01S supplement |
| Enterococcus faecalis ATCC® 29212™ | This compound | Refer to current CLSI VET01S supplement |
| Note: The specific acceptable MIC ranges for QC strains are published in the most current CLSI VET01S supplement. Laboratories must refer to the latest version of this document for accurate quality control. |
Table 3: Interpretation of this compound MIC Values for Bovine Mastitis Pathogens
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible |
| ≥ 4 | Resistant |
| Source: Based on established breakpoints for this compound against pathogens associated with bovine mastitis.[1][2][3] |
Experimental Protocols
The following protocols are based on CLSI guidelines for broth microdilution susceptibility testing.
Materials
-
This compound hydrochloride analytical standard powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel precision pipettes with sterile tips
-
Bacterial isolates for testing
-
Quality control strains (e.g., S. aureus ATCC® 29213™)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%) or sterile deionized water
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spectrophotometer or turbidimeter
Preparation of this compound Stock Solution
A stock solution of this compound should be prepared on the day of the assay.
-
Determine Powder Potency: Refer to the manufacturer's certificate of analysis for the potency of the this compound powder (e.g., µg of active drug per mg of powder).
-
Calculate Weight of Powder: Use the following formula to calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL): Weight (mg) = [Volume (mL) x Concentration (µg/mL)] / Potency (µg/mg)
-
Dissolution: Accurately weigh the calculated amount of this compound powder and dissolve it in a suitable sterile solvent (e.g., sterile deionized water) to achieve the desired stock concentration. Ensure complete dissolution.
-
Sterilization: If necessary, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter. It is important to confirm that the filter does not bind the antibiotic.
Preparation of Bacterial Inoculum
-
Subculture: From a pure culture, select 3-5 morphologically similar colonies of the test organism and transfer them to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the broth culture at 35°C ± 2°C until it achieves a turbidity equivalent to or greater than a 0.5 McFarland standard (typically 2-6 hours).
-
Standardization: Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. This is typically done by making a 1:100 dilution of the standardized suspension, which results in a concentration of ~1.5 x 10⁶ CFU/mL. Then, 10 µL of this diluted inoculum is added to 100 µL of broth in the microplate, or 50 µL is added to 50 µL of the double-strength antibiotic dilutions.
Broth Microdilution Procedure
-
Plate Preparation: Using a multichannel pipette, dispense 50 µL of CAMHB into each well of a 96-well microdilution plate.
-
Serial Dilution:
-
Add 50 µL of the 2X final concentration this compound working solution to the wells in the first column.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 50 µL from the last well containing the antibiotic.
-
The 11th column should serve as the growth control (broth and inoculum only), and the 12th column as the sterility control (broth only).
-
-
Inoculation: Add 50 µL of the final diluted bacterial inoculum (prepared in section 3) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and dilute the antibiotic concentrations to their final 1X strength. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
Examine Controls: Before reading the test results, check the control wells.
-
Sterility Control (Column 12): Should show no turbidity.
-
Growth Control (Column 11): Should show adequate turbidity (a visible pellet at the bottom of the well).
-
-
Determine MIC: Examine the wells containing the this compound dilutions. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear, or there is a complete absence of a bacterial pellet).
-
Interpretation: Compare the determined MIC value to the clinical breakpoints listed in Table 3 to classify the isolate as susceptible or resistant.
Mandatory Visualizations
Caption: Workflow for this compound MIC Determination.
Caption: Logic for Interpreting this compound MIC Results.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals [clsi.org]
Pirlimycin Disk Diffusion Assay: Application Notes and Protocols for Antibiotic Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the antibiotic sensitivity of bacterial isolates to pirlimycin using the disk diffusion assay, also known as the Kirby-Bauer test. This method is a standardized, cost-effective tool for assessing the in vitro activity of an antibiotic against a specific bacterial strain.
This compound is a lincosamide antibiotic that is particularly effective against Gram-positive bacteria, which are a significant cause of bovine mastitis.[1][2] It functions by inhibiting bacterial protein synthesis.[3][4][5] This document outlines the necessary materials, step-by-step procedures, and data interpretation guidelines for performing a this compound disk diffusion assay in a laboratory setting.
Mechanism of Action
This compound, a lincosamide antibiotic, exerts its bacteriostatic effect by targeting the bacterial ribosome. Specifically, it binds to the 50S ribosomal subunit, which is a crucial component of the protein synthesis machinery in bacteria.[3][4][5] This binding action interferes with the peptidyl transferase reaction, effectively halting the elongation of the polypeptide chain and thereby inhibiting protein synthesis. This disruption of protein production ultimately prevents bacterial growth and replication.
Experimental Protocols
The following protocol is based on the standardized Kirby-Bauer disk diffusion method. Adherence to these steps is critical for obtaining accurate and reproducible results.
Materials
-
This compound antibiotic disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolate(s) to be tested
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923)
-
Sterile saline or Mueller-Hinton broth
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler for measuring zone diameters
-
Sterile loops and other standard microbiology laboratory equipment
Procedure
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism using a sterile loop.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.
-
Rotate the swab against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disks:
-
Using sterile forceps, aseptically place a 2 µg this compound disk onto the inoculated surface of the MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
-
-
Measurement and Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the area with no visible bacterial growth) around each disk to the nearest millimeter using calipers or a ruler.
-
Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided in Table 1.
-
Data Presentation and Interpretation
The interpretation of the this compound disk diffusion assay is based on the zone diameter breakpoints. The following table is based on recommendations from a 1993 study.[1][2] Users should consult the most recent version of the Clinical and Laboratory Standards Institute (CLSI) VET01S supplement for the latest interpretive criteria.
Table 1: Zone Diameter Interpretive Standards for this compound (2 µg disk)
| Zone Diameter (mm) | Interpretation |
| ≥ 13 | Susceptible (S) |
| - | Intermediate (I) |
| ≤ 12 | Resistant (R) |
Note: The 1993 publication did not define an intermediate category.
Quality Control
Quality control (QC) is essential to ensure the accuracy and precision of the disk diffusion assay. This includes testing reference strains with known susceptibility to this compound concurrently with the clinical isolates.
Table 2: Quality Control Parameters
| QC Strain | This compound Disk Potency (µg) | Acceptable Zone Diameter Range (mm) |
| Staphylococcus aureus ATCC 25923 | 2 | Consult current CLSI VET01S supplement |
Note: The specific acceptable zone diameter ranges for QC strains are published in the CLSI VET01S supplement. It is crucial to use the most current version of this document for accurate quality control. If the zone diameter for the QC strain falls outside the acceptable range, the results for the test isolates are considered invalid, and the test should be repeated.
Limitations
The disk diffusion method is a qualitative assay and does not provide a minimum inhibitory concentration (MIC) value. The results are dependent on the standardized test conditions, and any deviation can affect the outcome. This method is primarily used for rapidly growing aerobic and facultative anaerobic bacteria.
Conclusion
The this compound disk diffusion assay is a reliable and practical method for determining the susceptibility of bacterial isolates. By following the standardized protocol and adhering to quality control measures, researchers, scientists, and drug development professionals can obtain valuable data on the in vitro efficacy of this compound, aiding in surveillance, research, and the development of effective treatment strategies for bacterial infections, particularly in veterinary medicine.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. researchgate.net [researchgate.net]
- 3. wvdl.wisc.edu [wvdl.wisc.edu]
- 4. VET09 | Understanding Susceptibility Test Data as a Component of Antimicrobial Stewardship in Veterinary Settings [clsi.org]
- 5. Tests for susceptibility of Streptococcus pneumoniae to cefdinir: proposed interpretive criteria and quality control parameters for both microdilution and disc diffusion methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Pirlimycin Stock Solutions for In Vitro Assays
Introduction
Pirlimycin is a semi-synthetic lincosamide antibiotic, structurally related to clindamycin.[1][2] It is primarily effective against Gram-positive bacteria.[3] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation.[3][4][5] This specific mode of action makes this compound a valuable tool for various in vitro microbiological and cellular assays.
Proper preparation of stock solutions is a critical first step for ensuring the accuracy and reproducibility of experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for research applications.
This compound Properties and Solubility
A summary of the key physicochemical properties of this compound is provided below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Data | Source(s) |
| Chemical Name | methyl 7-chloro-6,7,8-trideoxy-6-[[[(2S,4R)-4-ethyl-2-piperidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside | [3] |
| CAS Number | 79548-73-5 | [1][3] |
| Molecular Formula | C₁₇H₃₁ClN₂O₅S | [1][3] |
| Molecular Weight | 410.96 g/mol (as free base) | [2] |
| Solubility | Soluble in Water, DMSO, DMF, Ethanol, Methanol | [1][3] |
| Long-Term Storage | -20°C | [1][3] |
| Stability | ≥ 4 years at -20°C | [3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for creating highly concentrated stock solutions that can be stored for extended periods at -20°C.
Materials:
-
This compound hydrochloride (or free base, adjust mass accordingly)
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x Molarity (mol/L) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM solution:
-
Mass (mg) = 1 mL x (10 mmol/L / 1000 mmol/mol) x 410.96 g/mol = 4.11 mg
-
-
-
Weigh this compound: Carefully weigh out the calculated amount of this compound powder and place it into a sterile vial.
-
Add Solvent: Add the desired volume of sterile DMSO to the vial containing the this compound powder.
-
Dissolve: Close the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and solvent. Store them at -20°C for long-term use.[1][3]
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in Sterile Water
For assays sensitive to DMSO, sterile water can be used as a solvent. Aqueous solutions may have shorter stability and should be prepared fresh or stored for shorter periods.
Materials:
-
This compound hydrochloride
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes or vials
-
Sterile 0.22 µm syringe filter and syringe
-
Sterile pipette tips
Procedure:
-
Weigh this compound: Weigh 1 mg of this compound powder and place it into a sterile conical tube.
-
Add Solvent: Add 1 mL of sterile water to the tube.
-
Dissolve: Vortex the solution until the this compound is fully dissolved.
-
Sterile Filtration: To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell-based assays.
-
Aliquot and Store: Dispense into single-use aliquots and store at -20°C. For immediate use, aqueous solutions can be stored at 2-8°C for a short period, but long-term stability should be validated.
Preparation of Working Solutions
Working solutions should be prepared by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer just before use.
-
Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
-
Perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired assay buffer or medium.
-
Mix thoroughly before adding to the experimental setup.
-
Visualized Workflows and Mechanisms
References
Pirlimycin Hydrochloride: Application Notes and Protocols for Bacterial Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Pirlimycin hydrochloride is a semi-synthetic lincosamide antibiotic effective against a range of Gram-positive bacteria. As a derivative of clindamycin, it functions by inhibiting bacterial protein synthesis, making it a valuable tool in microbiology and cell culture applications.[1] This document provides detailed application notes and protocols for the use of this compound hydrochloride in bacterial cell culture settings.
1. Mechanism of Action
This compound hydrochloride targets the 50S subunit of the bacterial ribosome.[2] By binding to the 23S rRNA component of this subunit, it interferes with the peptidyl transferase center, ultimately blocking the elongation of the polypeptide chain and inhibiting protein synthesis.[2] This bacteriostatic action prevents the proliferation of susceptible bacteria.
References
Application of Pirlimycin in Studying Ribosomal Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a member of the lincosamide class of antibiotics, serves as a valuable tool for investigating the intricacies of ribosomal function. Its specific mode of action, targeting the bacterial ribosome, allows researchers to probe the mechanisms of protein synthesis and inhibition. This compound is closely related to other well-studied lincosamides such as lincomycin and clindamycin[1]. This document provides detailed application notes and protocols for utilizing this compound in ribosomal function studies, offering insights for researchers in molecular biology, microbiology, and drug development.
This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome[1]. This interaction occurs at or near the peptidyl transferase center (PTC), the catalytic heart of the ribosome responsible for peptide bond formation[1]. By occupying this critical site, this compound sterically hinders the proper positioning of aminoacyl-tRNAs, thereby inhibiting the peptidyl transferase reaction and halting protein synthesis[1][2]. This precise mechanism makes this compound a specific inhibitor, useful for dissecting the elongation step of translation.
Mechanism of Action of this compound
This compound binds to the 23S rRNA within the 50S ribosomal subunit, a key component of the peptidyl transferase center. This binding interferes with the accommodation of both the A-site and P-site tRNA substrates, ultimately leading to the cessation of polypeptide chain elongation.
Caption: this compound binds to the peptidyl transferase center on the 50S ribosomal subunit, inhibiting protein synthesis.
Quantitative Data
| Antibiotic | Target Organism/System | Assay Type | IC50 | Reference |
| Lincomycin | E. coli cell-free extract | In vitro translation (Luciferase) | 1.9 ± 0.2 µM | [3] |
| RB02 (Lincomycin derivative) | E. coli cell-free extract | In vitro translation (Luciferase) | 0.9 ± 0.1 µM | [3] |
| Lincomycin | S. aureus ribosomes | In vitro translation (Luciferase) | 0.3 ± 0.1 µM | [3] |
| RB02 (Lincomycin derivative) | S. aureus ribosomes | In vitro translation (Luciferase) | 0.2 ± 0.05 µM | [3] |
Note: This data is for lincomycin and a derivative, not this compound. It is provided as an estimate of the expected potency of a lincosamide antibiotic in these assays.
Experimental Protocols
The following are detailed protocols for key experiments used to study ribosome-targeting antibiotics. While these are generalized methods, they can be adapted for use with this compound to investigate its specific effects on ribosomal function.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system. A common readout is the expression of a reporter protein, such as luciferase.[4][5]
Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).
Materials:
-
Bacterial cell-free extract (e.g., E. coli S30 extract)
-
Ribosomes (if using a purified system)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
DNA template encoding a reporter gene (e.g., luciferase) under a T7 promoter
-
T7 RNA polymerase
-
This compound stock solution
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, combine the cell-free extract, amino acid mixture, energy source, and DNA template.
-
Prepare this compound Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations to be tested.
-
Set up the Reactions: In a 96-well plate, add the reaction mixture to each well. Then, add the different concentrations of this compound to the respective wells. Include a no-drug control (vehicle only) and a positive control inhibitor.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure Reporter Activity: Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Readout: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound using an in vitro translation inhibition assay.
Ribosome Footprinting (Ribo-Seq)
Ribosome footprinting is a powerful technique that allows for the precise mapping of ribosome positions on mRNA at a genome-wide scale.[6][7] This can reveal how this compound affects ribosome distribution and identify potential sites of ribosome stalling.
Objective: To determine the effect of this compound on ribosome occupancy on a specific mRNA or across the transcriptome.
Materials:
-
Bacterial culture
-
This compound
-
Lysis buffer with cycloheximide (to halt translation)
-
RNase I
-
Sucrose gradient ultracentrifugation equipment
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
-
Next-generation sequencer
Protocol:
-
Cell Culture and Treatment: Grow a bacterial culture to mid-log phase. Treat one half of the culture with this compound at a desired concentration and the other half with a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing cycloheximide to "freeze" the ribosomes on the mRNA.
-
Nuclease Digestion: Treat the lysate with RNase I to digest any mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by sucrose gradient ultracentrifugation.
-
Footprint Extraction: Extract the RNA (the ribosome-protected footprints) from the isolated monosomes.
-
Library Preparation: Prepare a sequencing library from the extracted RNA footprints. This typically involves ligating adapters to the RNA fragments, reverse transcription to cDNA, and PCR amplification.
-
Sequencing: Sequence the library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the bacterial genome or transcriptome to map the ribosome positions. Compare the ribosome occupancy profiles between the this compound-treated and control samples.
Caption: A generalized workflow for performing a ribosome footprinting experiment to study the effect of this compound.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Pirlimycin Complexes
While a specific cryo-EM structure of a this compound-ribosome complex is not yet publicly available, this technique is instrumental in visualizing the binding of antibiotics to the ribosome at near-atomic resolution.[8][9][10][11] The protocol for other lincosamides can be adapted for this compound.
Objective: To determine the three-dimensional structure of this compound bound to the bacterial ribosome.
Materials:
-
Purified 70S ribosomes
-
This compound
-
Cryo-EM grid preparation station
-
Transmission electron microscope equipped with a direct electron detector
-
Image processing software (e.g., RELION, CryoSPARC)
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: Apply a small volume of the ribosome-pirlimycin complex solution to a cryo-EM grid, blot away excess liquid, and plunge-freeze in liquid ethane.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles using a transmission electron microscope.
-
Image Processing: Process the images to pick individual ribosome particles, classify them into different conformational states, and reconstruct a three-dimensional density map.
-
Model Building and Refinement: Build an atomic model of the ribosome and the bound this compound into the cryo-EM density map and refine it to high resolution.
Caption: A schematic of the workflow for determining the structure of a this compound-ribosome complex using cryo-EM.
Conclusion
This compound is a potent tool for the study of ribosomal function, offering a specific means to inhibit the peptidyl transferase center. While quantitative data for this compound's direct interaction with the ribosome requires further investigation, the information available for its lincosamide relatives, along with the detailed protocols provided here, offer a solid foundation for researchers to explore its effects on protein synthesis. The application of modern techniques such as ribosome profiling and cryo-EM will undoubtedly continue to illuminate the precise molecular interactions of this compound and other antibiotics with the ribosome, aiding in the future development of novel antimicrobial agents.
References
- 1. A simple, fast and cost-efficient protocol for ultra-sensitive ribosome profiling | bioRxiv [biorxiv.org]
- 2. Inhibition of protein synthesis by streptogramins and related antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights of lincosamides targeting the ribosome of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribosomal Target‐Binding Sites of Antimicrobial Peptides Api137 and Onc112 Are Conserved among Pathogens Indicating New Lead Structures To Develop Novel Broad‐Spectrum Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the improved macrolide inhibitory activity from the high-resolution cryo-EM structure of dirithromycin bound to the E. coli 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure of the bacterial ribosome at 2 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure of the bacterial ribosome at 2 Å resolution | eLife [elifesciences.org]
Pirlimycin: Application Notes and Protocols for Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a semi-synthetic lincosamide antibiotic. It is an analog of clindamycin and is primarily used in veterinary medicine to treat mastitis in cattle.[1][2] Its specific spectrum of activity against Gram-positive cocci makes it a valuable reference compound in antibiotic research, particularly in studies involving Staphylococcus and Streptococcus species. This document provides detailed application notes and experimental protocols for the use of this compound as a reference compound in a laboratory setting.
Mechanism of Action
This compound functions by inhibiting bacterial protein synthesis.[1][2] It specifically binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translocation of peptidyl-tRNA from the A-site to the P-site. This action ultimately halts peptide chain elongation and prevents the synthesis of essential bacterial proteins.
Antimicrobial Spectrum
This compound is primarily active against Gram-positive bacteria, particularly mastitis-causing pathogens. It has limited to no activity against most Gram-negative bacteria.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial pathogens. These values are essential for its use as a reference standard in susceptibility testing.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus | 0.25 - 1.0 | - | [1][2] |
| Coagulase-negative Staphylococci | 0.5 | - | [3] |
| Streptococcus spp. | ≤0.03 - 0.06 | - | [1][2] |
| Streptococcus agalactiae | - | - | |
| Streptococcus dysgalactiae | - | - | |
| Streptococcus uberis | - | - | |
| Enterococcus spp. | Variable | - | [1][2] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the process for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound hydrochloride reference standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™)
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution to create a working solution for serial dilutions.
-
-
Preparation of Microtiter Plates:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 should serve as a positive control (inoculum without antibiotic), and well 12 as a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Compare the results of the QC strains with the established acceptable ranges to validate the experiment.
-
Disk Diffusion Susceptibility Testing
This protocol describes the Kirby-Bauer disk diffusion method for assessing bacterial susceptibility to this compound.
Materials:
-
This compound disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
-
Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of this compound Disks:
-
Aseptically place a 2 µg this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
-
Interpret the results based on the following CLSI established breakpoints for this compound against Staphylococcus and Streptococcus species from bovine mastitis[1]:
-
Susceptible: ≥ 13 mm
-
Resistant: ≤ 12 mm
-
-
Ensure the zone of inhibition for the QC strain falls within the acceptable range.
-
Quality Control
It is imperative that appropriate quality control strains with known this compound susceptibility are included in each experimental run to ensure the accuracy and reproducibility of the results. The acceptable QC ranges for both broth microdilution and disk diffusion methods should be referenced from the latest CLSI documents.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and bacterial cultures. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection. All work with bacterial cultures should be performed in a biological safety cabinet.
Conclusion
This compound serves as a crucial reference compound for in vitro studies of Gram-positive cocci. The detailed protocols and data presented in these application notes provide researchers with the necessary tools to accurately assess the activity of novel antimicrobial agents and to perform standardized susceptibility testing. Adherence to these standardized methods is essential for generating reliable and comparable data in the field of antibiotic research and development.
References
Determining Pirlimycin Concentration in Liquid Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, is effective against Gram-positive bacteria and is notably used in veterinary medicine to treat mastitis in dairy cattle.[1][2] Accurate determination of its concentration in various liquid media is crucial for pharmacokinetic studies, residue analysis, and ensuring therapeutic efficacy. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a widely accepted and sensitive method. Additionally, principles of a microbiological assay are outlined for bioactivity determination.
Analytical Method: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS offers high sensitivity and selectivity for the quantification of this compound. The following protocol is a composite based on established methods for analyzing this compound in biological matrices.[1][3][4]
Experimental Protocol: this compound Quantification by HPLC-MS/MS
1. Sample Preparation (Solid-Phase Extraction - SPE)
This procedure effectively extracts and cleans up this compound from liquid samples.
-
Initial Extraction:
-
To 1 mL of the liquid sample (e.g., culture medium, urine), add 4 mL of methanol-phosphate buffer.
-
Vortex for 2 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant for SPE.
-
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through it.
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the this compound from the cartridge with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for HPLC-MS/MS analysis.
-
2. Chromatographic Conditions
-
HPLC System: An ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Quantification
Construct a calibration curve using a series of known concentrations of this compound standards prepared in the same matrix as the samples. The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation: Performance Characteristics of this compound Analytical Methods
The following tables summarize the performance of various analytical methods for this compound determination.
Table 1: HPLC-MS/MS Method Performance [1]
| Parameter | Matrix | Value |
| Limit of Quantitation (LOQ) | Feces | 1.47 ng/g |
| Limit of Quantitation (LOQ) | Urine | 0.90 ng/mL |
| Accuracy (Recovery) | Feces & Urine | 80 - 108% |
| Precision (Repeatability) | Feces & Urine | 2.3 - 13% |
| Precision (Reproducibility) | Feces & Urine | 2.3 - 14% |
Table 2: HPLC-Thermospray MS Method Performance in Bovine Milk [3][5]
| Fortification Level (ppm) | Average Recovery (%) | Coefficient of Variation (%) |
| 0.2 | 83 - 113 | 7.5 - 15.4 |
| 0.4 | 91 - 98 | 3.4 - 18.5 |
| 0.8 | 89 - 102 | 8.8 - 22.9 |
Table 3: HPLC with UV Detection (after derivatization) Performance in Bovine Milk [6]
| Fortification Level (ppm) | Average Recovery (%) | Coefficient of Variation (%) |
| 0.2 | 91 | 5 |
| 0.4 | 88 | 4 |
| 0.8 | 87 | 1 |
Table 4: Biotin-Streptavidin-Amplified ELISA Performance [7]
| Matrix | Limit of Detection (LOD) | Average Recovery (%) | Coefficient of Variation (%) |
| Beef Muscle | 4.45 µg/kg | 78 - 97 | 5.3 - 13.5 |
| Milk | 1.65 µg/L | 78 - 97 | 5.3 - 13.5 |
| Honey | 2.75 µg/kg | 78 - 97 | 5.3 - 13.5 |
Microbiological Assay
Microbiological assays determine the concentration of an antibiotic based on its inhibitory effect on a susceptible microorganism. These assays are valuable for assessing the biological activity of the antibiotic. Two common methods are the cylinder-plate (or disk diffusion) assay and the turbidimetric (or broth dilution) assay.[8]
Experimental Protocol: Cylinder-Plate Assay
1. Preparation of Media and Inoculum
-
Prepare an appropriate agar medium (e.g., Mueller-Hinton agar) and sterilize.
-
Prepare a standardized suspension of a susceptible test organism (e.g., Staphylococcus aureus).
-
Inoculate the molten agar with the test organism and pour it into petri dishes to create a uniform layer.
2. Assay Procedure
-
Place sterile stainless steel cylinders onto the surface of the solidified agar.
-
Add a defined volume of the this compound standard solutions and the test samples into separate cylinders.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
3. Data Analysis
-
Measure the diameter of the zones of inhibition around each cylinder.
-
Create a standard curve by plotting the logarithm of the this compound concentration against the diameter of the inhibition zones.
-
Determine the concentration of this compound in the test samples by interpolating their zone diameters on the standard curve.
Visualizations
Experimental Workflow for this compound Quantification by HPLC-MS/MS
Caption: Workflow for this compound analysis using HPLC-MS/MS.
Mechanism of Action of this compound
This compound, like other lincosamide antibiotics, inhibits bacterial protein synthesis.
Caption: this compound's mechanism of action.
References
- 1. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination and confirmation of this compound residue in bovine milk and liver by liquid chromatography/thermospray mass spectrometry: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uspnf.com [uspnf.com]
Pirlimycin Experimental Design for Time-Kill Kinetic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a lincosamide antibiotic primarily used in veterinary medicine to treat mastitis in dairy cattle, a condition predominantly caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species.[1] As a member of the lincosamide class, this compound exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis.[1][2][3] Understanding the pharmacodynamics of this compound, particularly its bactericidal or bacteriostatic activity over time, is crucial for optimizing dosing regimens and combating the development of antimicrobial resistance.
Time-kill kinetic assays are essential in vitro studies that provide valuable insights into the antimicrobial activity of a compound against a specific pathogen. These assays determine the rate and extent of bacterial killing over a defined period and can help classify an antibiotic as concentration-dependent or time-dependent. This information is critical for predicting clinical efficacy and for the development of new antimicrobial agents. Lincosamides like clindamycin are generally considered to be time-dependent, meaning their efficacy is more closely related to the duration the concentration remains above the Minimum Inhibitory Concentration (MIC) rather than the peak concentration achieved.[4][5]
These application notes provide a detailed protocol for designing and conducting time-kill kinetic assays to evaluate the efficacy of this compound against key mastitis-causing pathogens.
Data Presentation
Table 1: In Vitro Activity of this compound Against Bovine Mastitis Pathogens
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Breakpoint (Susceptible) |
| Staphylococcus aureus | 530 | 0.25 - 1.0 | 2.0 | ≤ 2 µg/mL |
| Streptococcus spp. | 530 | ≤ 0.03 - 0.06 | Not Reported | ≤ 2 µg/mL |
| Coagulase-negative Staphylococcus spp. | 130 | Not Reported | > 4.0 | ≤ 2 µg/mL |
| Streptococcus uberis | 153 | Not Reported | > 4.0 | ≥ 4 µg/mL (Resistant) |
Data compiled from multiple studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[3][6][7][8]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the test organism. This value is essential for selecting the appropriate this compound concentrations for the time-kill assay.
Materials:
-
This compound hydrochloride (analytical grade)
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, clinical isolates from bovine mastitis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (37°C)
Protocol:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
-
Prepare Bacterial Inoculum: From a fresh overnight culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions of this compound: Perform two-fold serial dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.0625 µg/mL).
-
Inoculation: Add the diluted bacterial inoculum to each well containing the this compound dilutions and to a growth control well (containing only broth and inoculum). Include a sterility control well (containing only broth).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of this compound that shows no visible bacterial growth.[9][10]
Time-Kill Kinetic Assay
Objective: To evaluate the rate and extent of bactericidal or bacteriostatic activity of this compound against a selected bacterial strain over time.
Materials:
-
This compound hydrochloride
-
Test bacterial strain with a known MIC value
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Timer
Protocol:
-
Prepare Bacterial Inoculum: Prepare a starting inoculum of the test organism in CAMHB with a final concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Prepare this compound Concentrations: Based on the predetermined MIC, prepare culture tubes or flasks containing CAMHB with this compound at various concentrations, such as 0.25x, 0.5x, 1x, 2x, and 4x the MIC. Include a growth control tube without any antibiotic.
-
Inoculation: Add the prepared bacterial inoculum to each tube containing the different this compound concentrations and the growth control tube.
-
Time Zero (T₀) Sampling: Immediately after inoculation, remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline or PBS and plate onto TSA plates to determine the initial bacterial concentration (CFU/mL).
-
Incubation and Sampling: Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm). At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot from each tube.
-
Viable Cell Counting: For each sample, perform serial ten-fold dilutions in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colonies on the plates that yield between 30 and 300 colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[11] A bacteriostatic effect is characterized by an inhibition of growth without a significant reduction in the bacterial count compared to the initial inoculum.
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for a time-kill kinetic assay.
Caption: Logical flow of a this compound time-kill study.
References
- 1. Biofilm Formation and Antimicrobial Resistance of Staphylococcus aureus and Streptococcus uberis Isolates from Bovine Mastitis [mdpi.com]
- 2. emerypharma.com [emerypharma.com]
- 3. Sequence Types and Antimicrobial Resistance Profiles of Streptococcus uberis Isolated From Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 5. medscape.com [medscape.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concentration vs Time Dependent Antibiotics.pptx [slideshare.net]
Pirlimycin Treatment Protocols for Experimentally Induced Infections in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of pirlimycin in treating experimentally induced bacterial infections in animal models, primarily focusing on mastitis. The information is compiled from various studies to assist in the design and execution of similar research.
Mechanism of Action
This compound is a lincosamide antibiotic, a class of drugs that act by inhibiting bacterial protein synthesis. Specifically, this compound binds to the 50S ribosomal subunit of susceptible bacteria. This binding action interferes with the peptidyl transferase reaction, which is crucial for the elongation of the polypeptide chain, ultimately halting protein production and leading to a bacteriostatic effect.[1][2][3][4]
Experimental Protocols
Experimentally Induced Mastitis in a Mouse Model
This protocol outlines the induction of mastitis in lactating mice for the evaluation of antimicrobial agents.
Materials:
-
Lactating mice (e.g., Swiss albino) 3-4 days post-partum.[5]
-
Staphylococcus aureus strain (e.g., isolated from a clinical case of bovine mastitis).
-
Phosphate-buffered saline (PBS).
-
This compound hydrochloride.
-
Anesthesia.
-
30-gauge blunt needle.
Procedure:
-
Bacterial Preparation: Culture the S. aureus strain to the mid-logarithmic growth phase. Prepare a bacterial suspension in PBS. The inoculum can be adjusted to a concentration such as 1 x 10⁷ CFU/mL.[6]
-
Animal Preparation: Separate the pups from the dams for approximately 3 hours before infection to allow for milk accumulation. Anesthetize the mice.
-
Infection: Gently introduce a 30-gauge blunt needle into the teat canal of the mammary gland. Infuse a small volume (e.g., 50-100 µL) of the bacterial suspension.
-
This compound Treatment: At a predetermined time post-infection (e.g., 4 or 8 hours), administer this compound. The administration can be via intramammary infusion or subcutaneous injection.
-
Evaluation of Efficacy: At selected time points post-treatment, euthanize the mice and aseptically collect the mammary glands. Homogenize the tissue and perform serial dilutions to determine the bacterial load (CFU/g of tissue).
Experimentally Induced Streptococcus uberis Mastitis in Lactating Dairy Cattle
This protocol details the induction and treatment of mastitis in dairy cows, a model that closely mimics natural infection.
Materials:
-
Lactating dairy cows in early lactation.
-
Streptococcus uberis strain.
-
This compound hydrochloride intramammary infusion syringes (50 mg).[7][8]
-
Teat disinfectant and cleaning supplies.
Procedure:
-
Bacterial Challenge: Prepare a suspension of S. uberis. After the morning milking, infuse one or both rear quarters of the selected cows with the bacterial suspension.
-
Confirmation of Infection: Collect milk samples at regular intervals (e.g., every 12 hours) post-challenge to confirm intramammary infection through bacteriological culture.
-
Treatment Allocation: Once infection is confirmed, randomly allocate the cows to different treatment groups.[8]
-
This compound Administration:
-
Thoroughly clean and disinfect the teat end.[9]
-
Gently insert the cannula of the this compound syringe into the teat canal.
-
Infuse the entire contents of one syringe (50 mg this compound) into the infected quarter.[7][8]
-
Repeat the infusion every 24 hours for the duration specified by the treatment protocol (e.g., 2, 5, or 8 days).[8]
-
Massage the quarter to distribute the medication.[10]
-
-
Efficacy Assessment: A cure is typically defined as the absence of the pathogen in milk samples collected at multiple time points post-treatment (e.g., 7, 14, 21, and 28 days).[8]
Quantitative Data Summary
The following tables summarize the efficacy and pharmacokinetic data of this compound from various studies.
Table 1: Efficacy of Extended this compound Therapy for Streptococcus uberis Mastitis in Dairy Cows [8]
| Treatment Duration | Number of Quarters | Bacteriological Cure Rate (%) |
| 2-Day Regimen | 31 | 58.1 |
| 5-Day Regimen | 32 | 68.8 |
| 8-Day Regimen | 40 | 80.0 |
Table 2: Pharmacokinetic Parameters of this compound in Dairy Cows After Intramammary Infusion
| Parameter | Value | Time After Second 50 mg Dose | Reference |
| Peak Blood Concentration | 0.025 mcg/mL | 2 and 6 hours | [1] |
| Peak Mammary Tissue Concentration | 10 mcg/gram | 10 hours | [1] |
| Milk Concentration | 8 to 18 mcg/mL | 12 hours | [1] |
| Milk Concentration | < 1 mcg/mL | 36 hours | [1] |
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers investigating the efficacy of this compound in animal models of infection. The mouse mastitis model offers a cost-effective and rapid method for initial screening, while the bovine model provides a more clinically relevant system for evaluating treatment regimens. Adherence to aseptic techniques during intramammary infusion is critical to prevent the introduction of new pathogens.[7][9] The duration of this compound therapy has been shown to significantly impact the bacteriological cure rate, particularly for persistent pathogens like S. aureus and S. uberis.[8][11]
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. This compound (JECFA 53, 2004) [inchem.org]
- 3. fao.org [fao.org]
- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Frontiers | Pulsatilla chinensis extract alleviate Staphylococcus aureus induced mastitis in mice by regulating the inflammatory response and gut microbiota [frontiersin.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. zoetisus.com [zoetisus.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for Pirlimycin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and standardized protocols for determining the susceptibility of bacterial pathogens to pirlimycin, a lincosamide antibiotic primarily used in veterinary medicine for the treatment of mastitis in dairy cattle.
Introduction
This compound is a semi-synthetic antibiotic of the lincosamide class, closely related to clindamycin. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This interference with the ribosomal machinery ultimately leads to the cessation of bacterial growth and replication. This compound is particularly effective against Gram-positive cocci, which are common causative agents of bovine mastitis. Accurate determination of this compound susceptibility is crucial for effective clinical outcomes and antimicrobial stewardship.
The Clinical and Laboratory Standards Institute (CLSI) has established veterinary-specific breakpoints for this compound to guide laboratories in interpreting susceptibility test results for pathogens isolated from bovine mastitis.
Data Presentation: this compound Susceptibility Breakpoints and Quality Control Ranges
The following tables summarize the CLSI-accepted minimum inhibitory concentration (MIC) and disk diffusion breakpoints for this compound against pathogens associated with bovine mastitis, as well as the quality control ranges for standard reference strains.
Table 1: CLSI-Accepted Interpretive Criteria for this compound Against Bovine Mastitis Pathogens
| Test Method | Disk Potency | Susceptible | Resistant |
| MIC (µg/mL) | N/A | ≤ 2 | ≥ 4 |
| Disk Diffusion (mm) | 2 µg | ≥ 13 | ≤ 12 |
Source: Based on widely cited CLSI-accepted criteria.[2]
Table 2: Proposed MIC Quality Control Ranges for this compound
| Quality Control Strain | MIC Range (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.25 - 1 |
Note: These ranges were proposed in a multicenter study to align with NCCLS (now CLSI) guidelines.
Table 3: this compound MIC Distribution against Major Bovine Mastitis Pathogens
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 | >2 |
| Streptococcus agalactiae | ≤0.03 - 0.06 | 0.12 - 0.5 |
| Streptococcus dysgalactiae | ≤0.03 - 0.06 | 0.06 - 0.25 |
| Streptococcus uberis | ≤0.03 - 0.06 | 0.25 - >4 |
Source: Compiled from multiple surveillance studies.[3]
Experimental Protocols
The following are detailed methodologies for determining this compound susceptibility, based on CLSI standards.
Protocol 1: Broth Microdilution MIC Testing
This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a bacterium.
1. Materials:
- This compound analytical standard
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control strains (Staphylococcus aureus ATCC® 29213™)
- Incubator (35°C ± 2°C)
- Microplate reader or manual reading mirror
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.
- Preparation of Microtiter Plates: Perform two-fold serial dilutions of this compound in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL, and the concentration range should typically span from 0.06 to 32 µg/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculum Preparation: Prepare a bacterial suspension from 3-5 morphologically similar colonies grown on a non-selective agar plate. Adjust the turbidity of the suspension in a sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
- Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.
Protocol 2: Disk Diffusion (Kirby-Bauer) Testing
This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
1. Materials:
- This compound disks (2 µg)
- Mueller-Hinton Agar (MHA) plates (150 mm)
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Quality control strains (Staphylococcus aureus ATCC® 25923™)
- Sterile cotton swabs
- Incubator (35°C ± 2°C)
- Ruler or caliper for measuring zone diameters
2. Procedure:
- Inoculum Preparation: Prepare a bacterial suspension as described in the broth microdilution protocol (Step 3).
- Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution of the inoculum.
- Application of this compound Disks: Aseptically apply a 2 µg this compound disk to the surface of the inoculated agar plate. Gently press the disk down to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter. Interpret the results according to the breakpoints in Table 1.
Mandatory Visualizations
This compound Mechanism of Action
This compound, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding occurs at the peptidyl transferase center, interfering with the accommodation of aminoacyl-tRNA at the A-site and inhibiting peptide bond formation.
Caption: this compound's mechanism of action on the 50S ribosomal subunit.
Experimental Workflow for this compound Susceptibility Testing
The following diagram illustrates the workflow for both broth microdilution and disk diffusion susceptibility testing.
Caption: Workflow for this compound susceptibility testing.
Logical Relationship of Breakpoint Determination
The establishment of clinical breakpoints is a multifactorial process that integrates microbiological, pharmacokinetic, and clinical data.
Caption: Factors influencing the determination of this compound breakpoints.
References
Pirlimycin: Application Notes and Protocols for Veterinary Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin is a semi-synthetic lincosamide antibiotic, an analog of clindamycin, primarily utilized in veterinary medicine for the treatment of mastitis in dairy cattle.[1][2] Its targeted spectrum of activity against Gram-positive bacteria, particularly mastitis-causing pathogens like Staphylococcus aureus and Streptococcus species, makes it a valuable tool in both clinical practice and microbiological research.[2][3] this compound is commercially available under the brand name Pirsue® and is formulated for intramammary infusion.[3] This document provides detailed application notes and standardized protocols for the use of this compound in a research setting, focusing on its mechanism of action, antimicrobial susceptibility testing, and relevant quantitative data.
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[3][4] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[3][4][5] This targeted action disrupts essential cellular processes in susceptible bacteria, leading to the inhibition of their growth and proliferation.
Caption: Mechanism of action of this compound.
Antimicrobial Spectrum
This compound is primarily effective against Gram-positive aerobic bacteria. It demonstrates potent activity against common mastitis pathogens, including Staphylococcus aureus (both penicillin-susceptible and penicillin-resistant strains), coagulase-negative staphylococci, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis.[3][4] this compound is not effective against Gram-negative bacteria such as Enterobacteriaceae.[1][2]
Data Presentation: In Vitro Susceptibility of Bovine Mastitis Pathogens
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against a range of bacterial pathogens commonly associated with bovine mastitis. These values are essential for understanding the potency of this compound and for establishing susceptibility breakpoints.
Table 1: this compound MIC Values for Common Mastitis Pathogens
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 | - |
| Coagulase-negative Staphylococci | 0.5 | - |
| Streptococcus spp. | ≤0.03 - 0.06 | - |
| Streptococcus spp. | 0.5 | - |
| Other Gram-positive cocci | - | - |
| Data compiled from multiple sources.[1][2][6][7] |
Table 2: CLSI-Accepted Interpretive Criteria for this compound Against Bovine Mastitis Pathogens
| Method | Disk Potency | Susceptible | Intermediate | Resistant |
| Disk Diffusion (Zone Diameter in mm) | 2 µg | ≥ 13 | - | ≤ 12 |
| Broth Microdilution (MIC in µg/mL) | - | ≤ 2 | - | ≥ 4 |
| Source: Clinical and Laboratory Standards Institute (CLSI) M31-A2.[2][3][4] |
Experimental Protocols
Accurate determination of bacterial susceptibility to this compound is crucial for both research and clinical applications. The following are detailed protocols for the two most common methods: broth microdilution and disk diffusion, based on CLSI guidelines.
Protocol 1: Broth Microdilution Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial isolate.
Materials:
-
This compound hydrochloride analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates from veterinary samples
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) to a concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 64 µg/mL in the microtiter plate wells.
-
Dispense 50 µL of each this compound dilution into the appropriate wells of a 96-well plate.
-
Include a growth control well (CAMHB without this compound) and a sterility control well (uninoculated CAMHB).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.
-
Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the this compound dilutions and the growth control well. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first well that appears clear).
-
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)
This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound susceptibility disks (2 µg)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial isolates from veterinary samples
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove any excess liquid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of this compound Disk:
-
Aseptically place a 2 µg this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk with sterile forceps to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around the this compound disk in millimeters (mm).
-
Interpret the results based on the CLSI-approved breakpoints provided in Table 2.
-
Conclusion
This compound is a critical antibiotic in veterinary medicine, particularly for the management of bovine mastitis. The protocols and data presented in this document provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. Adherence to standardized methodologies, such as those outlined by the CLSI, is paramount for generating accurate and reproducible results in antimicrobial susceptibility testing. Further research into the applications and potential resistance mechanisms of this compound will continue to be of significant value to the veterinary microbiology community.
References
- 1. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zoetisus.com [zoetisus.com]
- 4. journals.asm.org [journals.asm.org]
- 5. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
Pirlimycin: A Selective Agent for Genetic Manipulation of Gram-Positive Bacteria
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pirlimycin, a lincosamide antibiotic, serves as a valuable selective agent in the genetic manipulation of Gram-positive bacteria. Its specific activity against bacteria such as Staphylococcus and Streptococcus species, while being ineffective against Gram-negative bacteria like Escherichia coli, allows for the targeted selection of transformed cells harboring a corresponding resistance gene. This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of this compound in microbial genetics research.
This compound functions by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, thereby interfering with the peptidyl transferase reaction and halting protein elongation[1][2]. Resistance to this compound, and other macrolide-lincosamide-streptogramin B (MLS) antibiotics, is often conferred by the ermC gene. This gene encodes an rRNA methyltransferase that modifies the ribosomal target, preventing the antibiotic from binding[3][4][5].
Data Presentation
Minimum Inhibitory Concentrations (MICs) of this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound for various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. These values are crucial for determining the appropriate concentration of this compound for effective selection in different microbial systems.
| Bacterial Species | Strain(s) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | Veterinary Isolates | 0.25 - 1.0 | - | [6] |
| Streptococcus spp. | Veterinary Isolates | ≤0.03 - 0.06 | - | [6] |
| Streptococcus uberis | UT888 | <0.5 | - | |
| Escherichia coli | Various | >128 | >128 | [7] |
| Bifidobacterium spp. | Various | 0.03 | - | [8] |
| Bacteroides spp. | Various | 0.25 | 1 | [7] |
| Peptococcus spp. | Various | 0.125 | 1 | [7] |
| Fusobacterium spp. | Various | 0.125 | 1 | [7] |
| Clostridium spp. | Various | 0.125 | 4 | [7] |
MIC₅₀: Concentration that inhibits 50% of the tested isolates. MIC₉₀: Concentration that inhibits 90% of the tested isolates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
0.22 µm sterile syringe filter
Procedure:
-
This compound hydrochloride is soluble in water[9]. To prepare a 10 mg/mL stock solution, weigh out 10 mg of this compound hydrochloride powder.
-
Dissolve the powder in 1 mL of sterile deionized water.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. Under these conditions, the solution is expected to be stable for several months.
Protocol 2: Preparation of this compound Selective Agar Plates
Materials:
-
Luria-Bertani (LB) agar powder or other suitable growth medium
-
Deionized water
-
Autoclave
-
Sterile petri dishes
-
This compound stock solution (10 mg/mL)
-
Water bath set to 50-55°C
Procedure:
-
Prepare the LB agar medium according to the manufacturer's instructions. For example, for 1 liter of LB agar, dissolve 40 g of LB agar powder in 1 L of deionized water.
-
Sterilize the medium by autoclaving at 121°C for 15-20 minutes.
-
After autoclaving, allow the medium to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.
-
Once the medium has cooled, add the this compound stock solution to the desired final concentration. For the selection of Bacillus subtilis transformants carrying an ermC-based resistance plasmid, a final concentration of 1 µg/mL this compound in combination with 25 µg/mL lincomycin (MLS selection) is recommended[10]. To achieve a 1 µg/mL concentration, add 100 µL of a 10 mg/mL this compound stock solution to 1 L of agar medium.
-
Swirl the flask gently to ensure the antibiotic is evenly distributed throughout the medium.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed bag at 4°C. The plates should be used within 2-4 weeks for optimal performance.
Protocol 3: Transformation of Bacillus subtilis with this compound Selection
This protocol is adapted for the transformation of naturally competent Bacillus subtilis and selection using this compound. The pHT315 shuttle vector, which contains an ermC gene conferring resistance to MLS antibiotics and can replicate in both E. coli and Bacillus, is a suitable choice for this purpose[11][12].
Materials:
-
Bacillus subtilis recipient strain (e.g., WB800)
-
Plasmid DNA (e.g., a derivative of pHT315 carrying the gene of interest)
-
Competence medium (e.g., Spizizen's minimal medium supplemented with required amino acids, glucose, and casamino acids)
-
LB broth
-
This compound/Lincomycin (MLS) selective LB agar plates (prepared as in Protocol 2)
Procedure:
Day 1: Preparation of Competent Cells
-
Inoculate a single colony of Bacillus subtilis into 5 mL of LB broth and grow overnight at 37°C with shaking.
-
The next morning, dilute the overnight culture into 10 mL of pre-warmed competence medium to an OD₆₀₀ of approximately 0.1.
-
Incubate the culture at 37°C with vigorous shaking. Monitor the growth by measuring the OD₆₀₀ periodically.
-
As the culture enters the stationary phase (indicated by a plateau in the OD₆₀₀), the cells will naturally become competent. This typically occurs after 4-6 hours of growth.
Day 2: Transformation and Selection
-
To 100 µL of the competent cell culture, add approximately 100-500 ng of plasmid DNA.
-
Incubate the mixture at 37°C for 1-2 hours with gentle shaking to allow for DNA uptake.
-
Add 900 µL of LB broth to the transformation mixture and incubate for an additional 1-2 hours at 37°C with shaking. This allows for the expression of the antibiotic resistance gene.
-
Plate 100-200 µL of the cell suspension onto the pre-warmed MLS selective LB agar plates.
-
Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Pick individual colonies and verify the successful transformation by plasmid isolation and/or PCR analysis.
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis.
Experimental Workflow for Bacillus subtilis Transformation
Caption: Workflow for transformation of Bacillus subtilis and selection with this compound.
Mechanism of ermC-Mediated Resistance
References
- 1. static.igem.org [static.igem.org]
- 2. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Translational attenuation: the regulation of bacterial resistance to the macrolide-lincosamide-streptogramin B antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 7. Simple, fast and high‐efficiency transformation system for directed evolution of cellulase in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nucleotide sequence and functional map of pE194, a plasmid that specifies inducible resistance to macrolide, lincosamide, and streptogramin type B antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. researchgate.net [researchgate.net]
- 11. pHT315 [mbio.bas-net.by]
- 12. Part:BBa K802004:Design - parts.igem.org [parts.igem.org]
Troubleshooting & Optimization
Factors affecting pirlimycin activity in different culture media
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on factors influencing pirlimycin's antimicrobial activity in different culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research.
Troubleshooting Guide
This guide addresses common issues encountered during this compound susceptibility testing.
Question: Why are my Minimum Inhibitory Concentration (MIC) values for this compound higher than expected?
Answer: Several factors related to the culture medium can lead to elevated MIC values, suggesting reduced this compound activity. Consider the following:
-
pH of the Medium: this compound, a lincosamide antibiotic, exhibits optimal activity in a slightly acidic to neutral environment. If the pH of your culture medium is alkaline, the drug's efficacy may be reduced.[1][2][3]
-
Cation Concentration: High concentrations of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), in the culture medium can interfere with this compound's activity.[4][5][6] These cations can interact with the bacterial cell membrane and the antibiotic, hindering its ability to reach the ribosomal target.
-
High Protein Content: Some media with high concentrations of proteins may bind to this compound, reducing the effective concentration of the free drug available to inhibit bacterial growth.
Question: I am observing inconsistent MIC results between experiments. What could be the cause?
Answer: Inconsistent results are often due to subtle variations in experimental conditions. Ensure the following are standardized:
-
Inoculum Preparation: The bacterial inoculum density must be consistent for each experiment. A standardized McFarland turbidity standard should be used to prepare the inoculum.
-
Medium Preparation: Use the same manufacturer and lot number for your culture medium whenever possible. Variations in nutrient composition between batches can affect bacterial growth rates and antibiotic activity.[7]
-
Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO₂ levels), as these can influence both bacterial growth and antibiotic stability.[8]
Question: My disk diffusion assay shows smaller zones of inhibition than anticipated. What should I investigate?
Answer: Smaller inhibition zones in a disk diffusion assay can be indicative of reduced this compound activity or technical issues.
-
Agar Depth: The depth of the agar in the petri dish should be uniform and standardized, typically 4 mm. A shallower depth can lead to larger zones, while a deeper agar can result in smaller zones due to altered antibiotic diffusion.
-
Interfering Substances: Components in the culture medium, such as excessive thymidine, can interfere with the activity of certain antibiotics. While not a primary concern for this compound, it is a factor to consider with complex media.
-
Storage of this compound Disks: Ensure that the this compound disks are stored under appropriate conditions (typically refrigerated or frozen) to maintain their potency.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.[9][10] This action is primarily bacteriostatic.
What is the spectrum of activity of this compound?
This compound is primarily active against Gram-positive bacteria, including Staphylococcus aureus (both penicillinase-positive and negative strains), coagulase-negative staphylococci, and various Streptococcus species. It has no significant activity against Gram-negative bacteria like E. coli.[9][11]
Which culture media are recommended for this compound susceptibility testing?
Standardized media such as Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are recommended for routine antimicrobial susceptibility testing according to guidelines from the Clinical and Laboratory Standards Institute (CLSI). These media have a defined composition and are low in inhibitors that could affect antibiotic activity.
How does pH affect this compound activity?
This compound has a basic pKa of 8.5, meaning it is more active in an acidic environment.[12] In alkaline conditions, its activity may be reduced. This is an important consideration when working with culture media that may become alkaline due to bacterial metabolism.
Data Presentation: Factors Affecting this compound Activity
The following table summarizes the potential impact of various culture media components on the in vitro activity of this compound.
| Factor | Potential Effect on this compound Activity | Troubleshooting Considerations |
| pH | Increased activity in acidic to neutral pH. Decreased activity in alkaline pH.[1][2][3] | Ensure the pH of the medium is within the optimal range (typically 7.2-7.4) before inoculation. Monitor for significant pH shifts during bacterial growth. |
| Divalent Cations (Ca²⁺, Mg²⁺) | High concentrations may decrease activity by interfering with drug-target interaction.[4][5][6] | Use media with standardized cation concentrations. Avoid supplementing media with excessive cations unless experimentally warranted. |
| Carbon Source | The type and concentration of the carbon source can influence the growth rate and metabolism of bacteria, which can indirectly affect antibiotic susceptibility.[7] | Use standardized, recommended media for susceptibility testing to ensure consistency. |
| Nitrogen Source | Similar to the carbon source, the nitrogen source can impact bacterial growth and potentially alter susceptibility to antibiotics.[7] | Adhere to standardized media formulations for reproducible results. |
| Agar Concentration (for diffusion assays) | Affects the rate of antibiotic diffusion, influencing the size of the inhibition zone. | Ensure a consistent and appropriate agar depth in all plates. |
Experimental Protocols
Broth Microdilution Method for Determining this compound MIC
This protocol is based on CLSI guidelines for antimicrobial susceptibility testing.
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile deionized water) at a concentration of 1 mg/mL.
-
Filter-sterilize the stock solution through a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Using a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
In the first column of wells, add an additional 50 µL of the this compound stock solution to achieve the desired starting concentration.
-
Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last dilution column.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Disk Diffusion Method for this compound Susceptibility Testing
This protocol is based on the Kirby-Bauer disk diffusion method.[8]
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions.
-
Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm. Allow the agar to solidify at room temperature.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in the broth microdilution protocol (steps 3a and 3b).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Application of this compound Disks:
-
Using sterile forceps, place a this compound disk (containing 2 µg of this compound) onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (where bacterial growth is absent) around the disk in millimeters.
-
Interpret the results as susceptible, intermediate, or resistant based on established CLSI breakpoints. For this compound, a zone of ≤ 12 mm is typically considered resistant, and ≥ 13 mm is considered susceptible for mastitis pathogens.[9][10][11]
-
Visualizations
References
- 1. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of cations on antimicrobial activity of ostricacins-1 and 2 on E. coli O157:H7 and S. aureus 1056MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preconditioning with Cations Increases the Attachment of Anoxybacillus flavithermus and Geobacillus Species to Stainless Steel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asm.org [asm.org]
- 9. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. broth microdilution susceptibility: Topics by Science.gov [science.gov]
Technical Support Center: Pirlimycin Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and use of pirlimycin in experimental setups to prevent its degradation and ensure the validity of research outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a semi-synthetic lincosamide antibiotic, structurally related to clindamycin. It functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] It is primarily used in veterinary medicine to treat mastitis in dairy cattle.[1] this compound hydrochloride is the commonly used salt form, which enhances its solubility and stability. It is soluble in water, methanol, ethanol, DMSO, and DMF. This compound has a basic pKa of 8.5, indicating it is more active in acidic environments.
Q2: What are the primary factors that can cause this compound degradation in my experiments?
The main factors contributing to this compound degradation are:
-
Inappropriate pH: this compound's stability is pH-dependent. While it is more active in acidic conditions, extreme pH levels can lead to degradation. One study indicated that an acidic environment (pH 5) can inhibit its removal, suggesting greater stability, whereas thermophilic conditions (55°C) increased its degradation.[3]
-
Elevated Temperature: Storing this compound solutions at temperatures above the recommended range can accelerate degradation.[3]
-
Light Exposure: Lincosamides, the class of antibiotics this compound belongs to, are susceptible to photodegradation, particularly in the presence of UV light.[4][5][6][7][8]
-
Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can chemically modify and inactivate the antibiotic.[9]
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can compromise the stability of the antibiotic.
Q3: How should I prepare and store this compound stock solutions to ensure stability?
For optimal stability, follow these guidelines:
-
Preparation: Dissolve this compound hydrochloride powder in a suitable sterile solvent such as water, methanol, or DMSO. For cell culture applications, sterile-filter the solution through a 0.22 µm filter after dissolution.
-
Storage of Powder: Store the solid form of this compound hydrochloride at -20°C for long-term stability.
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in light-protecting tubes at -20°C. For short-term storage (a few weeks), refrigeration at 4°C may be acceptable, but this should be validated for your specific experimental conditions.
Q4: I am seeing inconsistent results in my cell culture experiments with this compound. Could degradation be the cause?
Yes, inconsistent results can be a sign of this compound degradation. If the antibiotic degrades over the course of an experiment, its effective concentration will decrease, leading to variability in its biological effects. It is also important to consider that this compound's compatibility and potential cytotoxicity can vary between different cell lines and media.[10][11] It is recommended to perform a dose-response curve and assess cytotoxicity for your specific cell line and media composition before beginning extensive experiments.
Q5: Are there known incompatibilities between this compound and common laboratory reagents?
While comprehensive compatibility data is limited, it is known that strong oxidizing agents can degrade this compound.[9] When using this compound in complex media or buffer systems, it is advisable to prepare fresh solutions and not to store them for extended periods at working concentrations, especially at room temperature or warmer. The stability of this compound in specific buffers like Phosphate-Buffered Saline (PBS) or cell culture media like DMEM with FBS should be empirically determined if long incubation times are required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of antibacterial activity in MIC assays | This compound degradation due to improper storage or handling. | Prepare fresh stock solutions from powder stored at -20°C. Aliquot and store at -20°C, avoiding repeated freeze-thaw cycles. Protect solutions from light. |
| High variability between experimental replicates | Inconsistent this compound concentration due to degradation during the experiment. | Ensure consistent timing between the preparation of working solutions and their use. Protect experimental setups from direct light. Pre-screen for any potential interactions with other media components. |
| Unexpected cytotoxicity in cell culture | This compound itself may be toxic to the specific cell line at the concentration used, or degradation products could be cytotoxic. | Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range for your cell line.[11] Use freshly prepared solutions to minimize the presence of degradation products. |
| Precipitate formation in stored solutions | Poor solubility at the storage temperature or interaction with buffer salts. | If using buffered solutions for stock preparation, ensure the pH is within a stable range for this compound. When thawing frozen aliquots, ensure the solution is fully dissolved and vortex gently before use. |
Data on Factors Affecting Lincosamide Stability
Due to limited direct quantitative data on this compound degradation, the following tables summarize findings for its close structural analog, clindamycin, which can serve as a valuable proxy.
Table 1: Effect of pH on Clindamycin Degradation
| pH | Condition | Degradation Rate/Efficiency | Reference |
| 3 | Non-thermal plasma treatment | Near 100% removal after 15 minutes | [12] |
| 5 | UV/TiO₂ photocatalysis | Maximum removal rate observed | [4][5][8] |
| 7.4 | Non-thermal plasma treatment | pH decreased to 3 after 15 minutes of treatment, indicating acidic degradation products | [12] |
| 9 | UV/TiO₂ photocatalysis | Lower removal rate compared to acidic pH | [5] |
Table 2: Effect of Temperature and Light on this compound/Clindamycin Stability
| Factor | Condition | Observation | Reference |
| Temperature | 55°C (in manure slurry) | Increased removal of this compound | [3] |
| Temperature | 10°C, 35°C (in manure slurry) | Lower removal of this compound compared to 55°C | [3] |
| Light (UV) | With TiO₂ or nano-ZnO catalyst | Photocatalytic degradation of clindamycin follows pseudo-first-order kinetics | [4][5][7][8] |
| Light (UV) | With dissolved black carbon | Photodegradation stimulated by reactive oxygen species | [6] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound hydrochloride powder (stored at -20°C)
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of sterile water or DMSO to achieve a 10 mg/mL concentration.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into single-use, light-protecting sterile microcentrifuge tubes.
-
Label the tubes with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C.
-
Protocol 2: Stability Assessment of this compound in an Experimental Buffer
-
Objective: To determine the stability of this compound in a specific buffer at a defined temperature over time.
-
Materials:
-
Procedure:
-
Prepare a working solution of this compound in the experimental buffer at the desired final concentration.
-
Dispense equal volumes of this solution into multiple sterile, light-protecting tubes.
-
Immediately take a sample from one tube for the "time 0" measurement. Analyze this sample by HPLC to determine the initial concentration of this compound.
-
Place the remaining tubes in the incubator at the desired temperature, protected from light.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), remove one tube from the incubator.
-
Analyze the sample from the removed tube by HPLC to quantify the remaining this compound concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 concentration.
-
Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.
-
Visualizations
Caption: Workflow for preparing and using this compound to minimize degradation.
Caption: Key factors that can induce this compound degradation.
References
- 1. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fate of this compound and antibiotic resistance genes in dairy manure slurries in response to temperature and pH adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Photocatalytic Degradation of Clindamycin by TiO2 [jwent.net]
- 5. jwent.net [jwent.net]
- 6. Photodegradation of clindamycin by the dissolved black carbon is simultaneously regulated by ROS generation and the binding effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Investigation of photocatalytic degradation of clindamycin antibiotic by using nano-ZnO catalysts | Semantic Scholar [semanticscholar.org]
- 8. doaj.org [doaj.org]
- 9. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotics in Cell Culture: When and How to Use Them [capricorn-scientific.com]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iwaponline.com [iwaponline.com]
- 13. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Overcoming Pirlimycin Resistance in Laboratory Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pirlimycin resistance in their laboratory experiments.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound
If you observe that the MIC of this compound for your bacterial strain is higher than the established susceptible breakpoint (e.g., >2 µg/mL for staphylococci), it may indicate the presence of resistance mechanisms.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Target Site Modification | Screen for the presence of erm and cfr genes using PCR. These genes encode methyltransferases that alter the ribosomal binding site of this compound. |
| Enzymatic Inactivation | Test for the presence of lnu (lincomycin nucleotidyltransferase) genes, such as lnu(A) and lnu(B), which can inactivate this compound.[2] |
| Active Efflux | Perform an efflux pump inhibitor assay. Use a known efflux pump inhibitor (EPI) in combination with this compound to see if the MIC decreases. |
| Incorrect Inoculum Density | Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard before inoculation. |
| Media Incompatibility | Verify that you are using the appropriate testing medium as recommended by CLSI guidelines, typically cation-adjusted Mueller-Hinton broth (CAMHB).[3] |
Issue 2: this compound appears ineffective in combination with other antibiotics.
When a combination of this compound and another antibiotic does not produce the expected synergistic or additive effect, consider the following:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Antagonistic Interaction | Perform a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index > 4 indicates antagonism.[4] |
| Inappropriate Antibiotic Partner | Review the literature for antibiotic combinations known to be synergistic with lincosamides. For example, combinations with cell wall synthesis inhibitors (e.g., β-lactams) or aminoglycosides can be effective. |
| Sub-optimal Concentrations | In your checkerboard assay, ensure you are testing a wide range of concentrations for both this compound and the partner antibiotic, spanning above and below their individual MICs. |
| Cross-Resistance | If the resistance mechanism is target modification (e.g., via erm genes), it can confer resistance to multiple classes of antibiotics (MLSB resistance), potentially neutralizing the effect of the combination.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis.[6] It binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[6]
Q2: Which bacterial species are typically susceptible to this compound?
This compound is primarily active against Gram-positive bacteria, including Staphylococcus aureus (both penicillinase-positive and negative strains), coagulase-negative staphylococci, and various Streptococcus species.[1] It is not effective against Gram-negative bacteria like E. coli.
Q3: What are the main molecular mechanisms of this compound resistance?
The primary mechanisms of resistance to this compound and other lincosamides include:
-
Target Site Modification: This is a common mechanism where the bacterial ribosome is altered, preventing the antibiotic from binding effectively. This is often mediated by:
-
erm genes: These genes encode for methyltransferases that dimethylate an adenine residue in the 23S rRNA of the 50S ribosomal subunit. This can lead to cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (MLSB phenotype).[5][7]
-
cfr gene: This gene encodes a methyltransferase that modifies a different nucleotide in the 23S rRNA. This modification can also confer resistance to multiple classes of antibiotics that target the ribosome.[8][9][10]
-
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound. The lnu genes, for instance, encode for lincosamide nucleotidyltransferases that can confer resistance.[2]
-
Active Efflux: Some bacteria possess efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target at effective concentrations.
Q4: How can I test for this compound resistance in my bacterial strains?
You can determine the susceptibility of your bacterial strains to this compound using standard antimicrobial susceptibility testing (AST) methods, such as:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound. It involves preparing serial dilutions of the antibiotic in a liquid growth medium in a 96-well plate and inoculating with a standardized bacterial suspension.[3][11][12] The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth.
-
Disk Diffusion (Kirby-Bauer Test): This is a qualitative method where a paper disk impregnated with a specific concentration of this compound is placed on an agar plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured and interpreted as susceptible, intermediate, or resistant based on established breakpoints.[1]
Q5: My bacterial strain is resistant to this compound. What strategies can I explore to overcome this resistance?
Several strategies can be investigated in a laboratory setting to overcome this compound resistance:
-
Combination Therapy: Using this compound in combination with another antibiotic can have a synergistic effect, where the combined activity is greater than the sum of their individual activities.
-
Use of Adjuvants: Adjuvants are compounds that may not have antimicrobial activity on their own but can enhance the efficacy of antibiotics. A key example is the use of efflux pump inhibitors (EPIs) . These molecules can block the efflux pumps, leading to an increased intracellular concentration of this compound and restoring its activity.[13][14]
Q6: How do I perform a checkerboard assay to test for synergy between this compound and another antibiotic?
The checkerboard assay is a common in vitro method to assess antibiotic synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to interpret the results.
-
FIC Index Interpretation:
Q7: Is there any quantitative data available on synergistic combinations with this compound?
While specific data for this compound combinations is limited in the provided search results, the principle of combining a lincosamide with other antibiotic classes has been explored. For instance, the combination of a lincosamide with an aminoglycoside like gentamicin has shown synergistic effects against Staphylococcus aureus.[17][18][19] The following table illustrates a hypothetical synergistic interaction based on the FIC index calculation.
Hypothetical Synergy Data: this compound and Gentamicin against a this compound-Resistant S. aureus Strain
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | FIC Index | Interpretation |
| This compound | 16 | 4 | 0.25 | 0.5 | Synergy |
| Gentamicin | 2 | 0.5 | 0.25 |
Experimental Protocols
Protocol 1: Broth Microdilution for this compound MIC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20]
Materials:
-
This compound hydrochloride powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain to be tested
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent and dilute it in CAMHB to twice the highest desired final concentration.
-
Prepare Microtiter Plate: Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Serial Dilutions: Add 50 µL of the 2x this compound stock solution to the first well of each row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic.
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate the Plate: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
Protocol 2: Checkerboard Assay for this compound Synergy
Materials:
-
This compound and the second antibiotic to be tested
-
Materials listed in Protocol 1
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of both antibiotics at concentrations four times their respective MICs.
-
Prepare Microtiter Plate:
-
Along the x-axis (columns), create serial dilutions of this compound.
-
Along the y-axis (rows), create serial dilutions of the second antibiotic.
-
-
Inoculation and Incubation: Inoculate the plate with the test organism and incubate as described in the MIC determination protocol.
-
Data Analysis:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each antibiotic:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
-
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of Antibiotic B.
-
Interpret the FIC index as described above to determine synergy, additivity, or antagonism.[4][21]
-
Visualizations
This compound's Mechanism of Action and Resistance
Caption: this compound's mechanism of action and common bacterial resistance strategies.
Experimental Workflow for Investigating and Overcoming this compound Resistance
Caption: A logical workflow for addressing this compound resistance in the laboratory.
Signaling Pathway of erm-mediated Resistance
Caption: Inducible erm-mediated resistance to this compound.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular analysis of constitutively expressed erm(C) genes selected in vitro in the presence of the non-inducers this compound, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emerypharma.com [emerypharma.com]
- 5. Structural insights into the mechanism of overcoming Erm-mediated resistance by macrolides acting together with hygromycin-A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iranarze.ir [iranarze.ir]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Structural basis of Cfr-mediated antimicrobial resistance and mechanisms for its evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antimicrobial synergism of piperacillin and gentamicin against pseudomonas aeruginosa, Staphylococcus aureus and Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Penicillinase-resistant penicillin/gentamicin synergism. Effect in patients with Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. goums.ac.ir [goums.ac.ir]
- 21. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Pirlimycin Cross-Reactivity with Lincosamide Antibiotics: A Technical Support Center
For researchers, scientists, and drug development professionals working with pirlimycin and other lincosamide antibiotics, understanding and troubleshooting cross-reactivity in immunoassays is critical for accurate and reliable results. This technical support center provides in-depth information, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to other lincosamides?
This compound is a semi-synthetic lincosamide antibiotic. It is structurally related to other lincosamides like lincomycin and clindamycin. Lincosamides are a class of antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] this compound is specifically an analogue of clindamycin.[2]
Q2: What is the mechanism of action of lincosamide antibiotics?
Lincosamides, including this compound, function by binding to the 23S rRNA of the 50S ribosomal subunit in bacteria. This binding action interferes with the peptidyl transferase center, preventing the formation of peptide bonds and thereby inhibiting protein synthesis.[3] This ultimately hinders bacterial growth and replication.
Q3: Why is cross-reactivity a concern when developing immunoassays for this compound?
Cross-reactivity occurs when an antibody designed to detect a specific analyte (in this case, this compound) also binds to other structurally similar molecules, such as other lincosamides. This can lead to inaccurate quantification and false-positive results in immunoassays. Given the structural similarities between this compound, clindamycin, and lincomycin, developing highly specific antibodies and assays is a significant challenge.
Quantitative Data on this compound Cross-Reactivity
The degree of cross-reactivity is typically determined by testing the response of the immunoassay to various related compounds. The results are often expressed as a percentage of the reactivity of the target analyte. Below are tables summarizing available quantitative data from different ELISA kits.
Table 1: Cross-Reactivity Profile of a Clindamycin ELISA Kit
| Compound | Cross-Reactivity (%) |
| Clindamycin | 100% |
| Lincomycin | 12.8% |
| This compound | 3.28% |
| Chloramphenicol | <0.01% |
| Tetracycline | <0.01% |
| Olaquindox | <0.01% |
| Erythromycin | <0.01% |
| Source: Creative Diagnostics, Clindamycin ELISA Kit Datasheet.[3] |
Table 2: Cross-Reactivity Profile of a Lincomycin ELISA Kit
| Compound | Cross-Reactivity (%) |
| Lincomycin | 100% |
| Clindamycin | Not specified |
| This compound | Detected |
| Note: The specific percentage of cross-reactivity for this compound was not provided in the available documentation, but its detection is confirmed. Further validation would be required to quantify the exact percentage. | |
| Source: R-Biopharm, Lincomycin ELISA Kit Information.[1] |
Table 3: Performance of a this compound-Specific ELISA
| Parameter | Value |
| IC50 (in buffer) | 1.6 ng/mL |
| Limit of Detection (LOD) in Milk | 1.65 µg/L |
| Source: Journal of Agricultural and Food Chemistry. |
Experimental Protocols
Protocol: Competitive ELISA for this compound Cross-Reactivity Assessment
This protocol outlines a general procedure for determining the cross-reactivity of an anti-pirlimycin antibody with other lincosamides using a competitive ELISA format.
Materials:
-
Microtiter plates coated with a this compound-protein conjugate
-
Anti-pirlimycin monoclonal antibody
-
This compound standard solutions
-
Potential cross-reactant standard solutions (e.g., clindamycin, lincomycin)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat microtiter plate wells with this compound-protein conjugate and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate three times.
-
Standard and Sample Addition:
-
Prepare serial dilutions of the this compound standard and the potential cross-reactants in assay buffer.
-
Add 50 µL of the standard or cross-reactant solutions to the appropriate wells.
-
Add 50 µL of the anti-pirlimycin antibody solution to each well.
-
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody Addition: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 30 minutes at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound and the cross-reactants using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100
-
Plot the percentage of inhibition against the logarithm of the analyte concentration to generate standard curves.
-
Determine the IC50 value (the concentration that causes 50% inhibition) for this compound and each cross-reactant.
-
Calculate the cross-reactivity percentage using the formula: % Cross-reactivity = (IC50 of this compound / IC50 of Cross-reactant) * 100
Troubleshooting Guides
Issue: High Background Signal
A high background signal can obscure the specific signal and reduce the sensitivity of the assay.
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., non-fat dry milk). |
| Inadequate washing | Increase the number of wash cycles and ensure complete removal of residual liquid. |
| Antibody concentration too high | Titrate the primary and/or secondary antibody to determine the optimal concentration. |
| Contaminated reagents | Use fresh, sterile buffers and reagents. |
| Substrate incubation time too long | Reduce the substrate incubation time. |
Issue: Low or No Signal
A weak or absent signal can indicate a problem with one or more components of the assay.
| Potential Cause | Troubleshooting Step |
| Inactive reagents | Check the expiration dates of all reagents. Use a new batch of reagents. |
| Incorrect antibody concentration | Ensure the correct dilution of primary and secondary antibodies was used. |
| Insufficient incubation times | Increase the incubation times for antibody and substrate steps. |
| Improper storage of reagents | Verify that all reagents were stored at the recommended temperatures. |
| Incompatible secondary antibody | Ensure the secondary antibody is specific for the primary antibody's host species and isotype. |
Issue: High Variability Between Replicates
Inconsistent results between replicate wells can compromise the reliability of the data.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Ensure accurate and consistent pipetting technique. Calibrate pipettes regularly. |
| Incomplete mixing of reagents | Thoroughly mix all reagents before adding them to the wells. |
| Uneven temperature across the plate | Avoid stacking plates during incubation. Ensure the plate is incubated in a temperature-controlled environment. |
| Edge effects | Avoid using the outer wells of the plate, or fill them with buffer to maintain a consistent environment. |
Visualizations
Mechanism of Lincosamide Action and Cross-Reactivity
Caption: Lincosamide antibiotics bind to the 50S ribosomal subunit, inhibiting protein synthesis.
Competitive ELISA Workflow for Cross-Reactivity Testing
Caption: Workflow for determining this compound cross-reactivity using a competitive ELISA.
Troubleshooting Logic for High Background in ELISA
Caption: Decision tree for troubleshooting high background signals in an ELISA.
References
Adjusting pirlimycin dosage for different bacterial species in vitro
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing pirlimycin in their in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to help you navigate potential challenges and optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a lincosamide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It specifically binds to the 50S subunit of the bacterial ribosome, interfering with the peptidyl transferase reaction and preventing the formation of peptide bonds.[2][4] This action is primarily bacteriostatic.[1][3]
Q2: What is the general spectrum of activity for this compound?
This compound is primarily active against Gram-positive bacteria, particularly Staphylococcus and Streptococcus species.[1][4] It has limited to no activity against Gram-negative bacteria such as Enterobacteriaceae.[1][5] Its activity against Enterococci can be variable.[5]
Q3: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial species?
MIC values for this compound can vary depending on the bacterial species and strain. Below is a summary of reported MIC values from in vitro studies.
This compound Minimum Inhibitory Concentration (MIC) Data
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Breakpoint (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 | - | ≤ 2 (Susceptible) |
| Coagulase-negative Staphylococci | 0.25 - 1.0 | - | ≤ 2 (Susceptible) |
| Streptococcus spp. | ≤ 0.03 - 0.06 | - | ≤ 2 (Susceptible) |
| Enterococcus spp. | Variable | - | - |
| Enterobacteriaceae | Not Active | - | - |
Data compiled from multiple sources.[5][6]
Q4: Can this compound be used in combination with other antibiotics?
Cross-resistance can occur between this compound and other lincosamides or macrolides.[4] When considering combination therapies, it is essential to perform in vitro synergy testing to determine the interaction between this compound and the other antimicrobial agent against the specific bacterial isolate of interest.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments with this compound.
Issue 1: Higher than expected MIC values for susceptible Gram-positive bacteria.
-
Possible Cause 1: Inoculum preparation. An inoculum density that is too high can lead to falsely elevated MIC values.
-
Solution: Ensure your bacterial suspension is standardized, typically to 5 x 10^5 CFU/mL, before adding it to the microplate wells.[7]
-
-
Possible Cause 2: Media composition. The presence of certain components in the growth media can interfere with the activity of this compound.
-
Possible Cause 3: this compound degradation. Improper storage or handling of this compound stock solutions can lead to loss of potency.
-
Solution: Store this compound stock solutions at the recommended temperature and protect them from light. Prepare fresh working solutions for each experiment.
-
Issue 2: No activity observed against expectedly susceptible bacteria.
-
Possible Cause 1: Bacterial resistance. The bacterial strain may have acquired resistance to lincosamides.
-
Solution: Confirm the identity and expected susceptibility of your bacterial strain. If resistance is suspected, consider molecular methods to detect resistance genes.
-
-
Possible Cause 2: Incorrect this compound concentration. Errors in the preparation of serial dilutions can result in lower than intended concentrations of the antibiotic.
-
Solution: Carefully prepare and verify the concentrations of your this compound serial dilutions.
-
Issue 3: Inconsistent results between replicate experiments.
-
Possible Cause 1: Variability in experimental conditions. Minor variations in incubation time, temperature, or inoculum density can lead to inconsistent results.
-
Solution: Strictly adhere to a standardized protocol for all replicate experiments. Ensure consistent incubation conditions.
-
-
Possible Cause 2: Contamination. Contamination of bacterial cultures or reagents can interfere with the assay.
-
Solution: Use aseptic techniques throughout the experimental process. Regularly check for contamination in your cultures and reagents.
-
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8]
Materials:
-
This compound hydrochloride
-
Sterile Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline (0.85% w/v)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
This compound Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) at a concentration of 10 mg/mL.
-
Filter-sterilize the stock solution and store it at -20°C or as recommended by the manufacturer.
-
-
Inoculum Preparation:
-
From an overnight culture, inoculate fresh MHB and incubate until the culture reaches the logarithmic growth phase.
-
Adjust the bacterial suspension with sterile saline or MHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Further dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[7]
-
-
Serial Dilution of this compound:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve the desired concentration range.
-
Typically, this involves adding 100 µL of MHB to wells 2-11. Add 200 µL of the appropriate this compound working solution to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 can be a sterility control (MHB only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-24 hours.[7]
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (JECFA 53, 2004) [inchem.org]
- 3. This compound [medbox.iiab.me]
- 4. Zoetis [www2.zoetis.ca]
- 5. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avmajournals.avma.org [avmajournals.avma.org]
Technical Support Center: Pirlimycin Efficacy in High-Density Bacterial Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pirlimycin, particularly in the context of high-density bacterial cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing higher Minimum Inhibitory Concentrations (MICs) for this compound than expected based on published data. What could be the cause?
A1: Several factors can contribute to unexpectedly high MIC values for this compound. Consider the following possibilities:
-
High Bacterial Inoculum (Inoculum Effect): A common reason for increased MICs is a high initial concentration of bacteria in your susceptibility test. This phenomenon, known as the "inoculum effect," can lead to a decrease in the per-cell concentration of the antibiotic, potentially overwhelming its efficacy. For some antibiotics, a higher bacterial density can also lead to a reduction in the effective concentration of the drug itself.
-
Bacterial Growth Phase: The susceptibility of bacteria to antibiotics can be influenced by their growth phase. This compound, like many antibiotics that inhibit protein synthesis, is most effective against actively dividing bacteria. If your culture has entered the stationary phase, you may observe reduced efficacy.
-
pH of the Culture Medium: The activity of lincosamide antibiotics like this compound can be influenced by pH. While specific data for this compound is limited, related antibiotics can show altered activity in acidic or alkaline conditions. Ensure your culture medium is buffered to the appropriate pH for your bacterial species.
-
This compound Degradation: While generally stable, prolonged incubation at 37°C in certain culture media could potentially lead to some degradation of the antibiotic, reducing its effective concentration. It is advisable to use freshly prepared antibiotic solutions for your experiments.
Q2: Our in vitro susceptibility results for this compound do not seem to correlate with the in vivo efficacy we are observing. Why might this be the case?
A2: The discrepancy between in vitro and in vivo results is a known challenge in antibiotic research. Several factors can contribute to this:
-
Biofilm Formation: Bacteria in a host often exist in biofilms, which are communities of cells encased in a self-produced matrix. This matrix can act as a physical barrier to antibiotic penetration and the physiological state of bacteria within a biofilm can make them less susceptible than their planktonic (free-floating) counterparts. Interestingly, one study found that sub-MIC concentrations of this compound can actually reduce biofilm formation in Staphylococcus aureus.[1]
-
Host Factors: The in vivo environment is complex and includes host immune responses, protein binding of the drug, and drug distribution to the site of infection. These factors are not replicated in standard in vitro susceptibility tests. This compound has been shown to have a post-antibiotic effect against S. aureus, making the bacteria more susceptible to phagocytosis by immune cells.[2]
-
Slow Growth in vivo: Bacteria may grow much more slowly in a host than in nutrient-rich laboratory media. As this compound is most effective against rapidly dividing bacteria, its efficacy may be reduced against slower-growing organisms in an infection.[2]
Q3: We are seeing inconsistent results in our this compound MIC assays. What are some common sources of variability?
A3: Inconsistent MIC results can be frustrating. Here are some common troubleshooting steps:
-
Standardize Inoculum Preparation: Ensure that you are using a standardized inoculum for every experiment. A common method is to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1]
-
Quality Control Strains: Regularly test your antibiotic stocks and methodology with known quality control (QC) strains. For Gram-positive bacteria, Staphylococcus aureus ATCC 29213 is a commonly used QC strain.[1][3] The observed MIC for the QC strain should fall within the established acceptable range.
-
Thorough Mixing: Ensure that the antibiotic is evenly distributed in the wells of your microtiter plate. Inadequate mixing can lead to concentration gradients and variable results.
-
Incubation Conditions: Maintain consistent incubation temperature and duration. For most standard MIC assays, this is 35 ± 2°C for 16-20 hours.[4]
-
Visual Reading: If reading MICs manually, ensure consistent lighting and criteria for determining growth inhibition. Some automated plate readers can provide more objective results.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound efficacy.
Table 1: this compound MIC Breakpoints for Bovine Mastitis Pathogens
| Organism | Susceptible (µg/mL) | Resistant (µg/mL) |
| Staphylococcus aureus | ≤ 2 | ≥ 4 |
| Streptococcus spp. | ≤ 2 | ≥ 4 |
Source: Based on data from studies on mastitis pathogens.[1][6][7]
Table 2: this compound MIC50 and MIC90 Values for Common Mastitis Pathogens
| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 | Not specified |
| Streptococcus spp. | ≤ 0.03 - 0.06 | Not specified |
| Coagulase-negative Staphylococci | 0.5 | Not specified |
MIC50 and MIC90 represent the MICs at which 50% and 90% of isolates are inhibited, respectively. Source: Data compiled from multiple studies on mastitis isolates.[2][6][7]
Table 3: In Vitro Resistance Rates of this compound Against Various Pathogens
| Pathogen Isolate | In Vitro Resistance Rate (%) |
| Staphylococcus aureus | 0 |
| Other gram-positive cocci | 50 |
Source: A study on pathogens from cows with subclinical mastitis.[2][8][9]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from standard methodologies for antimicrobial susceptibility testing.[4][10][11][12][13]
Materials:
-
This compound hydrochloride powder
-
Appropriate solvent for this compound (e.g., sterile deionized water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Incubator (35 ± 2°C)
-
Plate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound hydrochloride powder and dissolve in the appropriate solvent to create a high-concentration stock solution (e.g., 1024 µg/mL).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Plate Preparation and Inoculation:
-
Using a multichannel pipette, add 50 µL of the appropriate this compound dilution to each well of the 96-well plate, creating a concentration gradient across the rows.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually as turbidity or a pellet at the bottom of the well.
-
Alternatively, a plate reader can be used to measure the optical density at 600 nm (OD600). The MIC is determined as the lowest concentration that shows a significant reduction in OD600 compared to the growth control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for reduced this compound efficacy.
Caption: Potential resistance mechanisms to this compound.
References
- 1. In vitro antibiotic susceptibility and biofilm production of Staphylococcus aureus isolates recovered from bovine intramammary infections that persisted or not following extended therapies with cephapirin, this compound or ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avmajournals.avma.org [avmajournals.avma.org]
- 3. szu.gov.cz [szu.gov.cz]
- 4. goldbio.com [goldbio.com]
- 5. youtube.com [youtube.com]
- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relationship between results of in vitro susceptibility tests and outcomes following treatment with this compound hydrochloride in cows with subclinical mastitis associated with gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 13. protocols.io [protocols.io]
Validation & Comparative
Pirlimycin and Clindamycin: A Comparative Analysis of In Vitro Efficacy Against Staphylococcus aureus
In the landscape of antimicrobial agents targeting the formidable pathogen Staphylococcus aureus, the lincosamides pirlimycin and clindamycin have demonstrated significant clinical utility. This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, an analogue of clindamycin, exhibits a comparable in vitro activity profile against Staphylococcus aureus, including both methicillin-susceptible (S. aureus) and methicillin-resistant (S. aureus) strains.[1][2] Minimal inhibitory concentration (MIC) data from various studies indicate that while both drugs are effective, this compound does not offer a significant increase in potency over clindamycin against this pathogen.[1][2] Both antibiotics are part of the Macrolide-Lincosamide-Streptogramin B (MLSB) group and share a common mechanism of action and resistance.
Data Presentation: In Vitro Susceptibility of Staphylococcus aureus
The following table summarizes the minimal inhibitory concentrations (MIC) of this compound and clindamycin against Staphylococcus aureus as reported in various studies. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Antibiotic | S. aureus Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | 100 isolates (MSSA & MRSA) | Not Specified | Comparable to Clindamycin | Comparable to Clindamycin | Evans et al., 1982[1][2] |
| Veterinary isolates | Not Specified | 0.25 - 1.0 | Not Specified | Yancey et al., 1990[3][4] | |
| Isolates from bovine mastitis | Not Specified | 0.25 | 0.25 | Pelligand et al., 2017[5] | |
| Clindamycin | 100 isolates (MSSA & MRSA) | Not Specified | Comparable to this compound | Comparable to this compound | Evans et al., 1982[1][2] |
| 300 current isolates | <0.5 (for 299 isolates) | Not Specified | 0.12 | Reeves et al., 1991[6][7] | |
| 50 MSSA isolates | Not Specified | Not Specified | 0.06 | Unal & Werner, 1993[8] | |
| 50 MRSA isolates | Not Specified | Not Specified | >32 | Unal & Werner, 1993[8] | |
| 39 MRSA isolates | >32 (for 11 isolates) | Not Specified | Not Specified | Reeves et al., 1991[6][7] |
MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Experimental Protocols
The determination of in vitro efficacy of this compound and clindamycin against Staphylococcus aureus primarily relies on standardized susceptibility testing methods.
Microtiter Broth Dilution Method
This method was utilized to compare the activities of clindamycin and this compound against 100 strains of Staphylococcus aureus.[1][2]
-
Inoculum Preparation: A standardized suspension of the S. aureus isolate is prepared in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial agents (this compound and clindamycin) are serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Agar Dilution Method
This method was employed for determining the MICs of clindamycin against 300 isolates of S. aureus.[6][7]
-
Plate Preparation: A series of agar plates are prepared, each containing a specific concentration of the antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and adjusted to a 0.5 McFarland standard.
-
Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial that prevents the growth of bacterial colonies on the agar surface.
Visualization of Methodologies and Mechanisms
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Caption: Workflow for MIC determination by broth microdilution.
Mechanism of Action and Resistance Pathway
This compound and clindamycin are lincosamide antibiotics that inhibit bacterial protein synthesis. Resistance to these drugs in Staphylococcus aureus is often mediated by the erm gene, which can be either constitutive or inducible.
Caption: Lincosamide mechanism of action and erm-mediated resistance.
References
- 1. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro comparison of clindamycin and this compound (U-57930E) activity against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Activity of clindamycin against Staphylococcus aureus and Staphylococcus epidermidis from four UK centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MIC and serum bactericidal activity of clindamycin against methicillin-resistant and -sensitive staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Pirlimycin and Lincomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectra of pirlimycin and lincomycin, both members of the lincosamide class of antibiotics. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the nuances of these two compounds.
Executive Summary
This compound and lincomycin are antibiotics that function by inhibiting bacterial protein synthesis. Both are primarily effective against Gram-positive bacteria. While they share a similar mechanism of action, available data suggests that this compound exhibits greater potency against certain key pathogens, particularly those associated with bovine mastitis. This guide will delve into a detailed comparison of their antibacterial activity, supported by quantitative data and experimental methodologies.
Mechanism of Action
Both this compound and lincomycin are bacteriostatic agents that interfere with bacterial protein synthesis.[1][2][3] They achieve this by binding to the 50S subunit of the bacterial ribosome.[1][2][3] This binding action inhibits the peptidyl transferase step, preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[4] Cross-resistance between lincomycin and other lincosamides, including clindamycin, has been observed.[5]
Comparative Antibacterial Spectrum: Quantitative Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and lincomycin against a range of Gram-positive bacteria. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Strain | This compound MIC (µg/mL) | Lincomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 1.0 (MIC50)[6][7] | 0.78 (median MIC with 10⁴ cells/ml inoculum)[8] |
| Streptococcus spp. | ≤ 0.03 - 0.06 (MIC50)[6][7] | 0.40 - 1.05 (mean MBC)[8] |
| Coagulase-negative Staphylococci | Susceptible[2] | Data Not Available |
| Streptococcus agalactiae | Susceptible[4] | Data Not Available |
| Streptococcus dysgalactiae | Susceptible[4] | Data Not Available |
| Streptococcus uberis | Susceptible[4] | Data Not Available |
Note: MIC50 represents the concentration required to inhibit 50% of the tested isolates. MBC (Minimum Bactericidal Concentration) is the lowest concentration of an antibacterial agent required to kill a particular bacterium. A study on a mouse mastitis model infected with Staphylococcus aureus found this compound to be three- to six-fold more effective than lincomycin.[9]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for evaluating the antibacterial spectrum of antibiotics. The following is a generalized protocol based on the broth microdilution method, a standard procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11][12][13][14][15]
Broth Microdilution Method for MIC Determination
-
Preparation of Microdilution Plates:
-
A series of twofold dilutions of the antibiotic (this compound or lincomycin) are prepared in a cation-adjusted Mueller-Hinton broth.
-
These dilutions are dispensed into the wells of a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
The bacterial strain to be tested is cultured on an appropriate agar medium to obtain isolated colonies.
-
A suspension of the colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plate is incubated at 35°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
After incubation, the plate is visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC Determination via Broth Microdilution.
Conclusion
Both this compound and lincomycin are effective against a spectrum of Gram-positive bacteria by inhibiting protein synthesis. The available data suggests that this compound may have a more potent in vitro and in vivo activity against certain pathogens, such as Staphylococcus aureus and Streptococcus species, which are common causes of bovine mastitis. For researchers and drug development professionals, the choice between these two lincosamides would depend on the specific bacterial targets and the desired therapeutic application. Further head-to-head comparative studies with a broader range of clinical isolates would be beneficial to fully elucidate the differences in their antibacterial spectra.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Lincomycin Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. Lincocin (Lincomycin Hcl): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Inoculum Size on In Vitro Susceptibility Testing with Lincomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of lincosaminide antibiotics in the treatment of experimental staphylococcal mastitis in lactating mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. fda.gov [fda.gov]
- 12. clsjournal.ascls.org [clsjournal.ascls.org]
- 13. iacld.com [iacld.com]
- 14. chainnetwork.org [chainnetwork.org]
- 15. CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests - PMC [pmc.ncbi.nlm.nih.gov]
Validating Pirlimycin MIC Data: A Comparative Guide to CLSI Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pirlimycin Minimum Inhibitory Concentration (MIC) data with the established standards from the Clinical and Laboratory Standards Institute (CLSI). It is designed to assist researchers, scientists, and drug development professionals in accurately validating their experimental findings for this critical veterinary antimicrobial. This document outlines the CLSI-accepted breakpoints for this compound, details the standardized experimental protocols for MIC determination, and provides the necessary quality control parameters for reliable and reproducible results.
This compound MIC Data vs. CLSI Standards
This compound is a lincosamide antibiotic primarily used in veterinary medicine to treat mastitis in dairy cattle caused by Gram-positive bacteria. Accurate determination of its MIC is crucial for effective treatment and antimicrobial stewardship. The CLSI provides veterinary-specific breakpoints for interpreting MIC data.
Below is a summary of the CLSI-accepted interpretive criteria for this compound against key Gram-positive mastitis pathogens. These breakpoints are essential for categorizing a bacterial isolate as susceptible or resistant to this compound.
| Pathogen | CLSI-Accepted MIC Breakpoints (μg/mL) |
| Staphylococcus aureus | Susceptible (S): ≤2, Resistant (R): ≥4 |
| Streptococcus agalactiae | Susceptible (S): ≤2, Resistant (R): ≥4 |
| Streptococcus uberis | Susceptible (S): ≤2, Resistant (R): ≥4 |
| Other Gram-positive cocci (non-Enterococcus) | Susceptible (S): ≤2, Resistant (R): ≥4 |
Note: These breakpoints are based on CLSI-standardized procedures.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, as outlined in the CLSI M07 document, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[1][2]
Preparation of Antimicrobial Agent
-
Stock Solution: Prepare a stock solution of this compound hydrochloride of a known concentration using a suitable solvent as specified by the manufacturer.
-
Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in the microdilution plate. The typical range for testing this compound against mastitis pathogens is 0.125 to 8 μg/mL.
Inoculum Preparation
-
Bacterial Culture: Subculture the bacterial isolate to be tested onto a suitable non-selective agar medium (e.g., Trypticase Soy Agar with 5% sheep blood) and incubate at 35°C ± 2°C for 18-24 hours to obtain isolated colonies.
-
Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing sterile saline or broth.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Final Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
Inoculation and Incubation
-
Plate Inoculation: Within 15 minutes of preparation, dispense 100 μL of the final inoculum into each well of the microdilution plate, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
Interpretation of Results
-
Reading the MIC: After incubation, examine the microdilution plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Comparison to Breakpoints: Compare the determined MIC value to the CLSI breakpoints to classify the isolate as susceptible or resistant.
Quality Control
To ensure the accuracy and reproducibility of the MIC testing, it is imperative to perform quality control using reference strains with known this compound MIC values. A multicenter study has proposed the following broth microdilution quality control ranges for this compound, which comply with CLSI (formerly NCCLS) guidelines.[3][4]
| Quality Control Strain | This compound MIC QC Range (μg/mL) |
| Staphylococcus aureus ATCC® 29213 | 0.25 - 1.0 |
| Enterococcus faecalis ATCC® 29212 | 1.0 - 4.0 |
The MIC values for the quality control strains should fall within these established ranges for the test results to be considered valid.
Visualizing the Workflow and Data Validation
The following diagrams illustrate the experimental workflow for this compound MIC determination and the logical process for validating the results against CLSI standards.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirlimycin: An Objective Comparison of its Efficacy Against Clinically Relevant Mastitis Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of pirlimycin's efficacy against key bacterial isolates responsible for clinical and subclinical mastitis. Through a detailed comparison with alternative antibiotics, supported by experimental data, this document aims to inform research and development in veterinary medicine.
Comparative In Vitro Activity of this compound and Other Antibiotics
The in vitro efficacy of an antibiotic is a critical indicator of its potential clinical effectiveness. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) of this compound and other relevant antibiotics against major mastitis pathogens.
Table 1: Comparative MIC90 Values (µg/mL) of this compound and Other Antibiotics Against Mastitis Pathogens
| Antibiotic | Staphylococcus aureus | Streptococcus uberis |
| This compound | 1.0 - >4.0[1] | >4.0[1] |
| Ceftiofur | >8.0[2] | 2.0 - 4.0[3][4] |
| Cloxacillin | 0.39[5] | No data available |
| Penicillin-Novobiocin | ≤2.0 (penicillin component) / ≤4.0 (novobiocin component)[6] | No data available |
Note: MIC values can vary between studies depending on the specific isolates tested and laboratory methodologies.
Clinical Efficacy: Bacteriological Cure Rates
Ultimately, the success of an antibiotic is determined by its ability to resolve infections in a clinical setting. The following table presents a comparison of bacteriological cure rates from studies evaluating this compound and other antibiotics for the treatment of mastitis.
Table 2: Bacteriological Cure Rates of this compound and Comparator Antibiotics in Mastitis Treatment
| Antibiotic | Overall Cure Rate (%) | Pathogen-Specific Cure Rate (%) |
| This compound | 44[7][8] | Staphylococcus aureus: Cure rates vary with extended therapy protocols.[9] |
| Amoxicillin | 82[7][8] | Not specified in the provided search results. |
| Cloxacillin | 73[7][8] | Not specified in the provided search results. |
| Erythromycin | 76[7][8] | Not specified in the provided search results. |
| Penicillin | Did not differ significantly from untreated controls[7][8] | Not specified in the provided search results. |
| Cephapirin | Did not differ significantly from untreated controls[7][8] | Not specified in the provided search results. |
| Hetacillin | Did not differ significantly from untreated controls[7][8] | Not specified in the provided search results. |
It is important to note that treatment protocols, including the duration of therapy, can significantly impact cure rates. For instance, extended therapy with this compound has been shown to improve cure rates for Staphylococcus aureus infections.[9]
Experimental Protocols
The data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. The following is a detailed methodology for the broth microdilution method, a common technique for determining MIC values, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12][13][14]
Broth Microdilution Susceptibility Testing Protocol (CLSI M07)
-
Preparation of Antimicrobial Solutions: Stock solutions of each antibiotic are prepared at a high concentration. A series of two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation of Microdilution Plates: The standardized bacterial suspension is diluted in CAMHB, and 50 µL of this diluted inoculum is added to each well of a 96-well microdilution plate, each containing 50 µL of the serially diluted antibiotics. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The microdilution plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for validating this compound efficacy.
Mechanism of Action and Resistance
This compound is a lincosamide antibiotic that exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds.
The primary mechanism of resistance to this compound in Gram-positive bacteria, such as Staphylococcus aureus, is through the modification of its ribosomal target site.[15] This is often mediated by erm (erythromycin ribosome methylation) genes, which encode for methyltransferase enzymes.[9][16][17] These enzymes add one or two methyl groups to an adenine residue in the 23S rRNA component of the 50S ribosomal subunit. This methylation alters the binding site for this compound, reducing its affinity and rendering the antibiotic ineffective.[18] The expression of erm genes can be either inducible or constitutive.[16][17]
Caption: this compound resistance via erm-mediated methylation.
References
- 1. Sequence Types and Antimicrobial Resistance Profiles of Streptococcus uberis Isolated From Bovine Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporin susceptibility of Staphylococcus aureus strains isolated from commercial rabbit and goats farms in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 6. The activity of a combination of penicillin and novobiocin against bovine mastitis pathogens: development of a disk diffusion test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of seven antibiotic treatments with no treatment for bacteriological efficacy against bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. standards.globalspec.com [standards.globalspec.com]
- 14. dokumen.pub [dokumen.pub]
- 15. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular analysis of constitutively expressed erm(C) genes selected in vitro in the presence of the non-inducers this compound, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Structure of Erm-modified 70S ribosome reveals the mechanism of macrolide resistance - PMC [pmc.ncbi.nlm.nih.gov]
Pirlimycin vs. Telithromycin: An In Vitro Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of pirlimycin and telithromycin, two distinct antimicrobial agents. This compound, a lincosamide antibiotic, is primarily used in veterinary medicine, particularly for treating mastitis in cattle. Telithromycin is a ketolide, a class of antibiotics developed to combat respiratory tract pathogens, including those resistant to macrolides. This document summarizes their mechanisms of action, antibacterial spectrum, and available in vitro susceptibility data, supported by detailed experimental protocols and visual diagrams to facilitate understanding.
General Characteristics
| Feature | This compound | Telithromycin |
| Drug Class | Lincosamide[1] | Ketolide (a macrolide derivative)[2] |
| Primary Use | Veterinary medicine (bovine mastitis)[1] | Human medicine (respiratory tract infections)[2] |
| Mechanism of Action | Binds to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. It is considered bacteriostatic.[1] | Binds to the 50S ribosomal subunit at two domains (V and II) of the 23S rRNA, interfering with protein synthesis. It can be bacteriostatic or bactericidal.[2] |
Mechanism of Action
Both this compound and telithromycin inhibit bacterial protein synthesis by targeting the 50S subunit of the bacterial ribosome. However, their specific binding interactions differ, which contributes to their distinct antibacterial spectra and resistance profiles.
This compound, like other lincosamides, binds to the 23S rRNA of the 50S subunit, interfering with peptide chain elongation.[2]
Telithromycin has a dual-binding mechanism. It binds to domain V of the 23S rRNA, similar to macrolides, but also has an additional binding site on domain II. This dual binding enhances its affinity for the ribosome and allows it to be effective against some bacteria that have developed resistance to macrolides through modification of domain V.[2]
Caption: Comparative mechanism of action of this compound and Telithromycin.
In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and telithromycin against various bacterial pathogens, compiled from multiple in vitro studies. It is important to note that these results were not obtained from a single head-to-head comparative study, and variations in experimental methodologies may exist between studies.
Table 1: In Vitro Activity against Staphylococcus aureus
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Staphylococcus aureus | This compound | 530 (from bovine mastitis) | 0.25 - 1.0 | - | [3][4] |
| Staphylococcus aureus (methicillin-susceptible) | Telithromycin | 30 | - | 0.25 | [5] |
| Staphylococcus aureus | Telithromycin | - | 0.03 | - | [6] |
Table 2: In Vitro Activity against Streptococcus species
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus spp. (from bovine mastitis) | This compound | 530 | ≤0.03 - 0.06 | - | [3][4] |
| Streptococcus pneumoniae (penicillin-susceptible) | Telithromycin | 57 | - | 0.03 | [5] |
| Streptococcus pneumoniae (penicillin-intermediate) | Telithromycin | 35 | - | 0.03 | [5] |
| Streptococcus pneumoniae (penicillin-resistant) | Telithromycin | 25 | - | 0.06 | [5] |
| Streptococcus pneumoniae (erythromycin-susceptible) | Telithromycin | 169 | - | 0.06 | [7] |
| Streptococcus pneumoniae (macrolide-resistant) | Telithromycin | - | - | ≤0.12 | [7] |
| Streptococcus pyogenes | Telithromycin | 57 | - | 0.5 | [5] |
Table 3: In Vitro Activity against Other Pathogens
| Organism | Antibiotic | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Helicobacter pylori | This compound | 46 | 4 | 64 | [8] |
| Haemophilus influenzae | Telithromycin | 51 | - | 2 | [5] |
| Moraxella catarrhalis | Telithromycin | 25 | - | 0.5 | [5] |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC), following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution MIC Assay Protocol (General)
This protocol outlines the general steps for performing a broth microdilution assay to determine the MIC of an antimicrobial agent against aerobic bacteria.
Caption: A generalized workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Materials:
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium recommended by CLSI for susceptibility testing of most aerobic bacteria.
-
Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (this compound or telithromycin) in a suitable solvent and dilute it to the desired starting concentration in CAMHB.
-
Bacterial Inoculum: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland turbidity standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
-
Assay Procedure:
-
A 96-well microtiter plate is used. Each well in a row will contain a different concentration of the antimicrobial agent.
-
Perform two-fold serial dilutions of the antimicrobial agent in CAMHB across the wells of the microtiter plate.
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Include quality control strains with known MIC values in each run to ensure the accuracy and reproducibility of the results. For this compound, Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212 are recommended QC organisms. For telithromycin, Staphylococcus aureus ATCC 25923 and Streptococcus pneumoniae ATCC 49619 are appropriate QC strains.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16 to 20 hours for most bacteria. For fastidious organisms like Streptococcus pneumoniae, incubation should be in an atmosphere of 5% CO₂.
-
-
Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
-
Resistance Mechanisms
-
This compound: Resistance to lincosamides can occur through several mechanisms, including target site modification (methylation of the 23S rRNA), enzymatic inactivation of the drug, or active efflux of the drug from the bacterial cell.
-
Telithromycin: While designed to overcome common macrolide resistance, resistance to telithromycin can still emerge. This can be due to mutations in the 23S rRNA at or near the binding sites in domains II and V, alterations in ribosomal proteins L4 and L22, or through high-level expression of certain efflux pumps.
Summary and Conclusion
This compound and telithromycin are effective inhibitors of bacterial protein synthesis, but they belong to different antibiotic classes with distinct spectrums of activity and clinical applications.
-
This compound demonstrates good in vitro activity against Gram-positive cocci commonly associated with bovine mastitis, such as Staphylococcus aureus and Streptococcus species.[1][3][4]
-
Telithromycin exhibits potent in vitro activity against a broad range of respiratory pathogens, including penicillin- and macrolide-resistant Streptococcus pneumoniae.[2][5][7] Its dual-binding mechanism of action makes it a valuable agent against certain resistant strains.
The provided in vitro data, while not from direct comparative studies, offers valuable insights into the relative potency and spectrum of these two antimicrobial agents. The choice between these or any other antibiotic should be guided by the specific pathogen, its susceptibility profile, and the clinical context. Further head-to-head in vitro studies would be beneficial for a more direct comparison of their antimicrobial potency.
References
- 1. toku-e.com [toku-e.com]
- 2. Antipneumococcal Activity of Telithromycin by Agar Dilution, Microdilution, E Test, and Disk Diffusion Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Susceptibility testing of macrolide and lincosamide antibiotics according to DIN guidelines. Deutsches Institut für Normung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Proposed MIC quality control guidelines for National Committee for Clinical Laboratory Standards susceptibility tests using seven veterinary antimicrobial agents: ceftiofur, enrofloxacin, florfenicol, penicillin G-novobiocin, this compound, premafloxacin, and spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Pirlimycin's Antimicrobial Activity Potentiated in Alkaline Environments
A comprehensive analysis of pirlimycin's efficacy in varying pH conditions reveals a significant enhancement of its antimicrobial activity in alkaline environments. This finding, supported by experimental data from its close analog, clindamycin, suggests that the local pH of an infection site could be a critical determinant of this compound's therapeutic success. This guide provides a comparative overview of this compound's pH-dependent activity, alongside other antibiotics, and details the experimental protocols for such validation.
This compound, a lincosamide antibiotic, is primarily used in veterinary medicine to treat mastitis in cattle, caused by Gram-positive bacteria such as Staphylococcus aureus and Streptococcus species. The effectiveness of an antibiotic can be significantly influenced by the physicochemical properties of its environment, including pH. Understanding this relationship is crucial for optimizing treatment strategies and for the development of new drug formulations.
Comparative Analysis of Antibiotic Activity in Different pH Environments
While direct quantitative data for this compound's activity at varying pH levels is limited in publicly available literature, studies on its close structural analog, clindamycin, provide valuable insights. Research on clindamycin's activity against Staphylococcus aureus demonstrates a clear trend of increased potency in more alkaline conditions. This is contrasted with other antibiotics, such as fusidic acid, which shows enhanced activity in acidic environments.
Below is a summary of the Minimum Inhibitory Concentration (MIC) values for clindamycin and other antibiotics against Staphylococcus aureus ATCC 25923 in Mueller-Hinton broth adjusted to different pH values. The data for clindamycin can be considered a strong proxy for this compound's expected behavior.
| Antibiotic | pH 5.5 | pH 6.5 | pH 7.4 (Neutral) |
| Clindamycin (as a proxy for this compound) | 4 mg/L | 1 mg/L | 0.25 mg/L |
| Fusidic Acid | 0.015 mg/L | 0.06 mg/L | 0.25 mg/L |
| Linezolid | 2 mg/L | 2 mg/L | 2 mg/L |
Data derived from a study on clindamycin's activity against Staphylococcus aureus ATCC 25923.[1]
The data clearly indicates that the concentration of clindamycin required to inhibit the growth of S. aureus is significantly lower at a neutral pH of 7.4 compared to acidic conditions. This suggests that the efficacy of this compound is likely to be optimal in environments with a neutral to slightly alkaline pH. In contrast, the activity of fusidic acid is potentiated in acidic conditions, while linezolid's activity remains largely unaffected by pH changes within this range.
Experimental Protocol: Broth Microdilution for pH-Dependent Antimicrobial Susceptibility Testing
The following protocol outlines the methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic at different pH values using the broth microdilution method.
1. Preparation of pH-Adjusted Mueller-Hinton Broth (MHB):
-
Prepare MHB according to the manufacturer's instructions.
-
Divide the broth into several aliquots.
-
Adjust the pH of each aliquot to the desired levels (e.g., 5.5, 6.5, 7.4) using sterile hydrochloric acid (HCl) or sodium hydroxide (NaOH).
-
Sterilize the pH-adjusted broths by filtration.
2. Preparation of Antibiotic Stock Solutions:
-
Prepare a stock solution of the antibiotic (e.g., this compound) in an appropriate solvent at a high concentration.
-
Further dilute the stock solution in each of the pH-adjusted MHB to create a series of twofold dilutions.
3. Inoculum Preparation:
-
Culture the bacterial strain to be tested (e.g., Staphylococcus aureus) overnight on an appropriate agar medium.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the pH-adjusted MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
4. Microdilution Plate Setup:
-
Dispense 100 µL of each antibiotic dilution into the wells of a 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum) for each pH value.
5. Incubation and MIC Determination:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the pH-dependent activity of an antibiotic.
Caption: Experimental workflow for MIC determination at different pH.
This compound's Mechanism of Action
This compound, like other lincosamides, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S ribosomal subunit of susceptible bacteria, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain. The influence of pH on this interaction is a key area for further research to fully elucidate the mechanism behind its enhanced activity in alkaline conditions.
Caption: this compound's mechanism of action.
Conclusion
The available evidence strongly suggests that the antimicrobial activity of this compound is significantly influenced by the pH of its environment, with enhanced efficacy observed in neutral to alkaline conditions. This has important clinical implications, suggesting that the local pH of an infection site, such as the udder in cases of mastitis, could impact treatment outcomes. For researchers and drug development professionals, these findings underscore the importance of considering environmental factors in the evaluation and optimization of antibiotic therapy. Further in-vitro studies specifically quantifying the MIC of this compound at various pH levels against a broader range of mastitis pathogens are warranted to confirm these findings and to refine treatment protocols for this important veterinary antibiotic.
References
Comparative analysis of pirlimycin resistance development with clindamycin
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the development of bacterial resistance to pirlimycin and clindamycin, two important lincosamide antibiotics. By examining the molecular mechanisms, frequency of resistance, and the underlying genetic determinants, this document aims to provide valuable insights for antimicrobial stewardship and the development of new therapeutic agents.
Introduction to this compound and Clindamycin
This compound and clindamycin are lincosamide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Clindamycin is widely used in human medicine to treat a variety of bacterial infections, particularly those caused by Gram-positive and anaerobic bacteria. This compound, a derivative of clindamycin, is primarily used in veterinary medicine for the treatment of mastitis in dairy cattle. Despite their structural similarities and shared mechanism of action, the selective pressures exerted by their distinct clinical applications may influence the development and prevalence of resistance.
Mechanisms of Resistance
Resistance to both this compound and clindamycin is primarily mediated by modifications of the drug target site on the bacterial ribosome, preventing the antibiotic from binding effectively. The most common mechanisms are shared between the two drugs and are often part of the broader macrolide-lincosamide-streptogramin B (MLSB) resistance phenotype.
Key Resistance Mechanisms:
-
Target Site Modification (erm genes): The most prevalent mechanism of resistance involves the methylation of the 23S rRNA component of the 50S ribosomal subunit. This modification is catalyzed by enzymes encoded by erm (erythromycin ribosome methylase) genes. The methylation of a specific adenine residue within the peptidyl transferase center reduces the binding affinity of both this compound and clindamycin, leading to resistance.
-
Inducible Resistance (iMLSB): In some bacteria, the erm gene is only expressed in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin. In the absence of an inducer, these strains may appear susceptible to clindamycin and this compound in vitro. However, exposure to an inducer can trigger the expression of the methylase, leading to rapid development of resistance.
-
Constitutive Resistance (cMLSB): In other strains, mutations in the regulatory region of the erm gene lead to its continuous expression, resulting in constitutive resistance to all MLSB antibiotics, including this compound and clindamycin. Studies have shown that non-inducing lincosamides like this compound can select for constitutive mutants from an inducible population.[1]
-
-
Active Efflux (msr genes): Some bacteria possess efflux pumps that actively transport macrolides and streptogramins out of the cell. While these pumps, often encoded by msr (macrolide-streptogramin resistance) genes, primarily confer resistance to macrolides, they generally do not affect the activity of lincosamides like clindamycin and this compound.
-
Drug Inactivation (lnu genes): A less common mechanism involves the enzymatic inactivation of lincosamides by lincosamide nucleotidyltransferases, encoded by lnu genes.
The signaling pathway for inducible erm gene expression and the subsequent development of constitutive resistance is a critical aspect of lincosamide resistance.
Quantitative Data on Resistance
Direct comparative studies on the frequency of resistance development between this compound and clindamycin are limited. However, data on their in vitro activity and the mutation frequency for clindamycin resistance in key pathogens like Staphylococcus aureus can provide valuable insights.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| This compound | Staphylococcus aureus (Bovine Mastitis) | 0.25 - 1.0 | - | [2] |
| This compound | Streptococcus spp. (Bovine Mastitis) | ≤0.03 - 0.06 | - | [2] |
| Clindamycin | Staphylococcus aureus (Human Isolates) | - | 0.12 | [3][4] |
MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: Frequency of Spontaneous Mutation to Clindamycin Resistance in Staphylococcus aureus
| Genotype of S. aureus | Mean Mutation Frequency | Fold Difference | Reference |
| erm(A) | 3.4 x 10-8 | - | [5][6] |
| erm(C) | 4.7 x 10-7 | 14-fold higher than erm(A) | [5][6] |
| Susceptible/msr(A) | 1.1 x 10-8 | - | [5][6] |
The data indicates that S. aureus strains carrying the erm(C) gene have a significantly higher frequency of mutation to clindamycin resistance compared to those with erm(A). Given that this compound is also a lincosamide and its resistance is mediated by the same erm genes, it is plausible that similar mutation frequencies would be observed for this compound under comparable selective pressures.
Experimental Protocols
Standardized methods for determining antimicrobial susceptibility and the frequency of resistance development are crucial for comparative analysis. The following are key experimental protocols relevant to the study of this compound and clindamycin resistance.
Minimum Inhibitory Concentration (MIC) Determination
Method: Broth Microdilution (as per CLSI/EUCAST guidelines)
Protocol:
-
Prepare Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a pure culture of the test organism (e.g., Staphylococcus aureus).
-
Prepare Antibiotic Dilutions: Serial twofold dilutions of this compound and clindamycin are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Spontaneous Mutation Frequency Analysis
Method: Agar Plate Assay
Protocol:
-
Prepare High-Density Inoculum: A large bacterial population (≥109 CFU/mL) is prepared by overnight culture in a non-selective broth.
-
Determine Viable Cell Count: The exact number of viable cells in the inoculum is determined by plating serial dilutions on antibiotic-free agar.
-
Selection of Mutants: The high-density inoculum is plated onto agar plates containing a selective concentration of this compound or clindamycin (typically 4x to 8x the MIC of the susceptible parent strain).
-
Incubation: Plates are incubated at 35°C ± 2°C for 48 hours or until colonies of resistant mutants appear.
-
Calculate Mutation Frequency: The number of resistant colonies is counted and divided by the total number of viable cells plated to determine the mutation frequency.
Conclusion
The development of resistance to this compound and clindamycin is primarily driven by shared mechanisms, most notably target site modification through erm genes. While direct comparative data on the frequency of resistance development is scarce, the available evidence for clindamycin suggests that the genetic background of the infecting organism, particularly the presence and type of erm gene, is a critical determinant. The higher mutation frequency observed in S. aureus strains with the erm(C) gene highlights the potential for rapid selection of resistance to both clindamycin and, by extension, this compound.
For researchers and drug development professionals, this comparative analysis underscores the importance of:
-
Surveillance: Monitoring the prevalence of different erm gene variants in clinical and veterinary settings.
-
Diagnostics: Utilizing methods like the D-test to detect inducible resistance and inform therapeutic choices.
-
Drug Design: Developing new lincosamides or other antibiotics that can overcome erm-mediated resistance.
Further research directly comparing the in vitro and in vivo selection of resistance to this compound and clindamycin would be highly valuable to refine our understanding and guide the optimal use of these important antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Practical Guide to Measuring Mutation Rates in Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro selection of resistance to clindamycin related to alterations in the attenuator of the erm(TR) gene of Streptococcus pyogenes UCN1 inducibly resistant to erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differences in potential for selection of clindamycin-resistant mutants between inducible erm(A) and erm(C) Staphylococcus aureus genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in Potential for Selection of Clindamycin-Resistant Mutants Between Inducible erm(A) and erm(C) Staphylococcus aureus Genes - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Pirlimycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pirlimycin, a lincosamide antibiotic, is effective against Gram-positive bacteria, notably Staphylococcus aureus, a primary causative agent of bovine mastitis.[1] The exploration of synergistic antibiotic combinations is a critical strategy to enhance therapeutic efficacy, combat antimicrobial resistance, and potentially reduce required dosages, thereby minimizing side effects. This guide provides a comparative overview of the potential synergistic effects of this compound, drawing upon data from its closely related lincosamide counterpart, clindamycin, in the absence of direct comprehensive studies on this compound combinations. The findings presented here are primarily from in vitro studies and serve as a foundation for further research into this compound-specific synergistic interactions.
Understanding this compound's Mechanism of Action
This compound, like other lincosamides, exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This action inhibits the initiation of peptide chain synthesis, thereby disrupting bacterial protein production. This mechanism provides a basis for exploring synergistic combinations with antibiotics that target different cellular pathways, such as cell wall synthesis or nucleic acid replication.
Synergistic Effects with Other Antibiotics: Insights from Clindamycin Studies
Checkerboard Assay Data
The checkerboard assay is a common in vitro method to assess antibiotic synergy. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 is indicative of synergy, >0.5 to <4 suggests an additive or indifferent effect, and an index >4 indicates antagonism.[2][3][4]
Table 1: Summary of Clindamycin Synergistic Effects from Checkerboard Assays against Staphylococcus aureus
| Antibiotic Combination | Strain(s) | FIC Index | Interpretation | Reference |
| Clindamycin + Rifampicin | Methicillin-sensitive S. aureus (MSSA) & Methicillin-resistant S. aureus (MRSA) | Varied (Synergistic to Indifferent) | Potential for Synergy | [5] |
| Clindamycin + Oxacillin | MRSA | Synergistic | Synergistic | [6][7] |
| Clindamycin + Levofloxacin | MRSA | Synergistic | Synergistic | [6][7] |
| Clindamycin + Vancomycin | MRSA & MSSA | 8 - 16 | Antagonistic | [8] |
Note: The data presented is for clindamycin and serves as a proxy for potential this compound interactions. Further research is required to confirm these effects with this compound.
Time-Kill Curve Analysis Data
Time-kill curve assays provide a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time. Synergy in a time-kill assay is typically defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.[9]
Table 2: Summary of Clindamycin Synergistic Effects from Time-Kill Curve Analyses against Staphylococcus aureus
| Antibiotic Combination | Strain(s) | Observation | Interpretation | Reference |
| Clindamycin + Rifampicin | MSSA & MRSA | Enhanced killing | Synergistic | [5] |
| Clindamycin + Oxacillin | MRSA | Enhanced killing | Synergistic | [6] |
| Clindamycin + Vancomycin | MRSA & MSSA | Reduced rate of killing compared to vancomycin alone | Antagonistic | [8] |
Note: The data presented is for clindamycin and serves as a proxy for potential this compound interactions. Further research is required to confirm these effects with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synergy studies. Below are generalized protocols for the checkerboard assay and time-kill curve analysis.
Checkerboard Assay Protocol
This method involves testing serial dilutions of two antibiotics, both alone and in combination, against a standardized bacterial inoculum in a microtiter plate format.
-
Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic. Create serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense dilutions of Antibiotic A along the x-axis and dilutions of Antibiotic B along the y-axis. The wells will contain various combinations of the two antibiotics. Include wells with each antibiotic alone as controls.[10][11]
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[11]
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination. The FIC index is calculated using the formula: FIC Index = FIC A + FIC B, where FIC A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC B = (MIC of drug B in combination) / (MIC of drug B alone).[3]
Time-Kill Curve Analysis Protocol
This assay measures the rate of bacterial killing by an antibiotic or antibiotic combination over a specified period.
-
Preparation of Cultures: Grow bacterial cultures to the early to mid-logarithmic phase in CAMHB.
-
Experimental Setup: Prepare tubes containing CAMHB with the desired concentrations of each antibiotic alone and in combination. Include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate onto appropriate agar plates.[12]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antibiotic and combination. Synergy is determined by a significant reduction in bacterial count with the combination compared to the individual agents.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying mechanisms of action, the following diagrams are provided.
Caption: Workflow for the checkerboard synergy assay.
Caption: Workflow for the time-kill curve analysis.
References
- 1. Activity of this compound against pathogens from cows with mastitis and recommendations for disk diffusion tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Interactions of drugs acting against Staphylococcus aureus in vitro and in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Potential of Antimicrobial Combinations Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
Validation of a Pirlimycin HPLC Assay: A Comparative Guide for Research Applications
For researchers and drug development professionals, the accurate quantification of pirlimycin, a lincosamide antibiotic primarily used in veterinary medicine, is crucial for pharmacokinetic studies, residue analysis, and formulation development. High-Performance Liquid Chromatography (HPLC) stands as a robust and widely adopted technique for this purpose. This guide provides a comprehensive overview of a validated HPLC assay for this compound, comparing its performance with alternative analytical methods and presenting supporting experimental data to aid in methodological selection.
Performance Comparison of Analytical Methods for this compound
The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of a validated HPLC method alongside other techniques used for this compound determination.
| Parameter | HPLC-Thermospray MS[1] | UPLC-MS/MS[2] | LC-UV (Derivatization)[3] | BA-ELISA[4] |
| Matrix | Bovine Milk & Liver | Bovine Feces & Urine | Bovine Milk | Beef Muscle, Milk, Honey |
| Limit of Quantitation (LOQ) | Milk: 0.05 µg/mL; Liver: 0.025 µg/g | Feces: 1.47 ng/g; Urine: 0.90 ng/mL | Not explicitly stated, validated at 0.2, 0.4, and 0.8 ppm | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Beef: 4.45 µg/kg; Milk: 1.65 µg/L; Honey: 2.75 µg/kg |
| Accuracy (Recovery) | Milk: 95.4% ± 8.7%; Liver: 97.6% ± 5.1% | 80-108% | 87-91% | 78-97% |
| Precision (CV% or RSD%) | Milk: 8.7%; Liver: 5.1% (as part of recovery) | Repeatability: 2.3-13%; Reproducibility: 2.3-14% | 1-5% | 5.3-13.5% |
| Linearity | Validated over 0.05 to 0.8 µg/mL (Milk) and 0.025 to 1.0 µg/g (Liver) | Not explicitly stated | Linear regression analysis performed[3] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these assays in a research setting.
High-Performance Liquid Chromatography-Thermospray Mass Spectrometry (HPLC-TSP-MS) for this compound in Bovine Milk and Liver[1]
This method provides both determinative and confirmatory analysis of this compound residues.
Sample Preparation (Milk):
-
Precipitate milk proteins using acidified acetonitrile.
-
Perform solvent partitioning with a mixture of n-butyl chloride and hexane.
-
Extract this compound from the aqueous phase into methylene chloride.
-
Clean up the extract using solid-phase extraction (SPE).
-
Evaporate the final extract to dryness and reconstitute in 0.1 M ammonium acetate for analysis.
Sample Preparation (Liver):
-
Extract a 2 g liver sample with 0.25% trifluoroacetic acid in acetonitrile.
-
Release the aqueous component from the organic solvent with n-butyl chloride.
-
Reduce the volume of the aqueous solution by evaporation.
-
Basify the solution with ammonium hydroxide and extract with methylene chloride.
-
Evaporate the methylene chloride to dryness and reconstitute the residue in 2.0 ml of 0.1 M ammonium acetate.
Chromatographic Conditions:
-
Internal Standard: A chromatographically resolved stereoisomer of this compound is used for quantitative analysis based on the peak area ratio.
-
Detection: Thermospray Mass Spectrometry, monitoring the protonated molecular-ion at m/z 411.2.
-
Confirmation: Monitor four diagnostic ions: pseudo-molecular ions (M+H)+ at m/z 411.2 (35Cl) and m/z 413.2 (37Cl), and fragment ions at m/z 375.2 and 158.1.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for this compound in Bovine Feces and Urine[2]
This method offers high sensitivity for environmental monitoring purposes.
Sample Preparation:
-
Extract samples with a methanol-phosphate buffer.
-
Clean up the extract using Solid Phase Extraction (SPE).
Chromatographic Conditions:
-
Analysis: UPLC-MS/MS.
Liquid Chromatography with UV Detection (LC-UV) following Derivatization[3]
This method utilizes a common detection technique available in most laboratories.
Sample Preparation (Milk):
-
Precipitate milk proteins.
-
Perform a two-stage liquid-liquid partitioning extraction.
-
Evaporate the extract to dryness.
-
Redissolve the residue in a dilute base.
-
Derivatize with 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a UV-active chromophore.
Chromatographic Conditions:
-
Analysis: Reversed-phase LC with UV detection.
-
Quantification: Calculated from the peak height using a linear regression standard curve of derivatized standards.
Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay (BA-ELISA)[4]
An alternative immunoassay method suitable for screening large numbers of samples.
Methodology:
-
This is a competitive immunoassay that utilizes a monoclonal antibody for the detection of this compound.
-
The assay's sensitivity is enhanced through the use of biotin-streptavidin amplification.
Visualizing the Workflow and Method Comparison
To better understand the experimental process and the logical framework for method selection, the following diagrams are provided.
References
- 1. Identification and determination of this compound residue in bovine milk and liver by high-performance liquid chromatography-thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Method development and validation: solid Phase extraction-ultra performance liquid chromatography-tandem mass spectrometry quantification of this compound in bovine feces and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of this compound residue in milk by liquid chromatographic analysis of the 9-fluorenylmethyl chloroformate derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of this compound Residues in Beef Muscle, Milk, and Honey by a Biotin-Streptavidin-Amplified Enzyme-Linked Immunosorbent Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Our Labs and Environment: A Guide to Pirlimycin Disposal
Proper disposal of pirlimycin, a lincosamide antibiotic, is a critical component of laboratory safety and environmental stewardship. Adherence to established procedures is essential for researchers, scientists, and drug development professionals to minimize health risks and prevent environmental contamination. Improper disposal can lead to the contamination of soil and water systems and may contribute to the development of antimicrobial resistance.[1][2]
This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste, in line with regulatory guidelines.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated to avoid inhalation of dust or vapors.[3]
Required PPE:
-
Gloves: Wear protective gloves.[3]
-
Eye Protection: Use eye or face protection.[3]
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water and remove any contaminated clothing.[4]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4]
-
Inhalation: Move to an area with fresh air. If symptoms develop, seek medical attention.[5]
This compound Disposal Procedure
The disposal of this compound is governed by regulations for pharmaceutical waste. It must be treated as a potentially hazardous chemical waste.[3] Disposal must be made according to official, local, and national regulations.[5][6]
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., unused product, empty containers, gloves, absorbent paper).
-
Do not mix this compound waste with general laboratory trash or other waste streams.
Step 2: Containerization
-
Place all this compound waste into an appropriate, approved, and sealable container.[3] The container must be robust and leak-proof.
-
Completely emptied packages can be recycled after proper decontamination, if local regulations permit.[3]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," "Pharmaceutical Waste," and the chemical name "this compound."
Step 4: Storage
-
Store the sealed waste container in a designated, secure area away from incompatible materials.[5] The storage area should be cool, dry, and well-ventilated.
Step 5: Final Disposal
-
Do not dispose of this compound down the drain or in household/municipal trash. [3][4] This practice is prohibited for hazardous waste pharmaceuticals by regulations such as the EPA's RCRA Subpart P.[7]
-
Arrange for collection by a licensed hazardous or chemical waste disposal contractor. These contractors will transport the waste to a permitted treatment facility, where it will typically be incinerated.[7][8]
-
Consult your institution's Environmental Health & Safety (EHS) department for specific procedures and to schedule a waste pickup.
Regulatory Framework
The disposal of pharmaceutical products like this compound is regulated by several agencies to protect public health and the environment.
-
Environmental Protection Agency (EPA): In the United States, the EPA regulates hazardous waste from its generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[1][7][9]
-
State and Local Regulations: Many states and local municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[1] It is crucial to be aware of and compliant with these local requirements.[10]
Data on Environmental Persistence of this compound
Research highlights the environmental risk associated with the improper release of this compound. A study on its fate in agricultural settings demonstrates its potential to contaminate water and soil, reinforcing the need for controlled disposal in a laboratory setting.
| Treatment Scenario (Post-Manure Application) | This compound Concentration in Runoff Water | This compound Concentration in Runoff Sediment |
| Surface Application | 4.67 ng/mL | 106 ng/g |
| Subsurface Injection | ~0.15 ng/mL (32x less than surface) | ~5.05 ng/g (21x less than surface) |
| Data from a study on the fate and transport of this compound in rainfall simulations.[11] This data illustrates that this compound is environmentally mobile and persistent. |
Experimental Protocols
Detailed methodologies for experiments are not applicable for disposal procedures, as disposal is a regulated waste management process rather than a laboratory experiment. The procedural steps provided above constitute the protocol for safe disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory or research setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. SIDP - Antibiotic Disposal [sidp.org]
- 3. chemos.de [chemos.de]
- 4. ec.europa.eu [ec.europa.eu]
- 5. zoetisus.com [zoetisus.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. researchgate.net [researchgate.net]
- 9. danielshealth.com [danielshealth.com]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Manure Injection Affects the Fate of this compound in Surface Runoff and Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Pirlimycin
For researchers, scientists, and drug development professionals, adherence to rigorous safety protocols is paramount when handling chemical compounds such as Pirlimycin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound hydrochloride is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing good industrial hygiene practices is crucial.[1][2][3] Potential hazards include eye and skin irritation, and individuals sensitive to lincosamides or macrolides may develop allergic reactions.[1][4]
The following personal protective equipment is recommended to minimize exposure and ensure personal safety:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | Impermeable gloves should be worn.[5] Nitrile or latex gloves are generally suitable for handling small quantities in a laboratory setting. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Recommended to prevent eye contact with the substance.[3][5] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from potential contamination.[3] |
| Respiratory Protection | Air-purifying respirator | Not typically required with adequate ventilation.[2] However, in cases of inadequate ventilation or the potential for aerosol or dust generation, respiratory protection should be worn.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a well-ventilated area.[3] The recommended storage temperature is at or below 25°C (77°F).[4][6][7][8] Keep containers tightly closed and protect from freezing.[3][6]
Handling and Use:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne dust or aerosols.[5]
-
Hygiene Practices: Avoid contact with eyes, skin, and clothing.[1][3] Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4][5][7][8][9] Contaminated clothing should be removed and washed before reuse.[1][4][7][9]
-
Spill Management: In case of a spill, avoid generating dust. Mechanically collect the spilled material and place it in an appropriate container for disposal.[5] Ventilate the affected area.[5]
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
First Aid Measures
In the event of accidental exposure, the following first aid measures should be taken:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5][7][9] If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Seek medical attention if irritation persists.[1]
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water.[1][4][5][7][9] If skin irritation or a rash occurs, seek medical advice.[1]
-
After inhalation: Move the person to fresh air. If breathing is difficult or symptoms develop, seek medical attention.[1]
-
After ingestion: Rinse the mouth with water.[5] Do not induce vomiting. Seek medical advice if you feel unwell.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.[1][3] This material and its container must be disposed of in a safe manner.[3] Do not allow the material to enter drains, sewers, or water courses.[2][5]
-
Contaminated Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[5] Follow label warnings even after the container is emptied.[3]
Logical Relationship of Safety Procedures
Caption: The relationship between hazard identification, risk assessment, and control measures for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
